Cinchonain Ia
Description
cinchonain Ib has been reported in Smilax corbularia, Rhizophora stylosa, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOZWLUAKSRQM-UMAWSMADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H](CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331901 | |
| Record name | Cinchonain Ia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-24-9 | |
| Record name | Cinchonain Ia | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85081-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonain IA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonain Ia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINCHONAIN IA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAW49PG8E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cinchonain Ia: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain Ia is a flavonolignan with demonstrated anti-inflammatory and anti-cancer properties, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details on its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate understanding and further research.
Natural Sources of this compound
This compound has been identified in several plant species, with varying concentrations depending on the plant part and geographical origin. The primary documented sources are detailed below.
Diagram of Natural Sources
Caption: Major plant sources of this compound.
Data on Natural Occurrence
While precise quantitative data for this compound is often not specified in the literature, its presence as a major constituent in certain extracts provides a qualitative measure of its abundance.
| Plant Species | Part(s) Used | This compound Concentration/Yield | Citation(s) |
| Trichilia catigua (Catuaba) | Bark | Identified as a main constituent in hydroalcoholic, aqueous, chloroform, and hexane extracts.[1][2] | [1][2] |
| Peltophorum pterocarpum | Stems | Isolated as a major compound from the ethyl acetate extract. | [3] |
| Uncaria tomentosa (Cat's Claw) | Bark, Leaves | Present, though quantitative analysis has focused more on other alkaloids. |
Experimental Protocols: Extraction and Isolation
The isolation of this compound typically involves chromatographic techniques. The following is a generalized protocol based on methods used for this compound and its diastereomer, Cinchonain Ib.
Diagram of General Isolation Workflow
Caption: Generalized workflow for the isolation of this compound.
General Methodology for Isolation from Trichilia catigua
-
Extraction :
-
Initial Purification (Optional) :
-
Chromatographic Separation :
-
The crude or semi-purified extract is subjected to column chromatography on a stationary phase like Sephadex LH-20.
-
Elution is performed with a solvent gradient (e.g., methanol:water) to separate fractions based on polarity.
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification :
-
Fractions rich in this compound are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or Phenyl-Hexyl).[4]
-
The mobile phase is typically a gradient of methanol or acetonitrile in water, often with a small percentage of formic acid.[5][6]
-
-
Identification and Characterization :
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
The structure is elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
-
Biological Activity and Signaling Pathways
This compound exhibits notable anti-inflammatory and anti-cancer activities. Its primary mechanism of anti-inflammatory action is believed to be through the inhibition of pro-inflammatory signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has been shown to have immunomodulatory effects, including the inhibition of interleukin-2 (IL-2) release.[3] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β). It is proposed that this compound exerts its anti-inflammatory effects by inhibiting a critical kinase complex, IκB kinase (IKK), within this pathway.
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the IKK complex in the NF-κB signaling pathway.
Conclusion
This compound is a promising natural product with significant therapeutic potential. The primary sources, Trichilia catigua and Peltophorum pterocarpum, offer viable starting materials for its isolation. The generalized extraction and purification protocols outlined provide a foundation for obtaining this compound for further study. Understanding its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, is crucial for its development as an anti-inflammatory agent. Further research is warranted to quantify the yields of this compound from its natural sources more precisely and to fully elucidate its molecular targets in various disease models.
References
- 1. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Cinchonain Ia: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: The complete biosynthetic pathway of Cinchonain Ia, a complex flavonolignan with significant biological activities, has not yet been fully elucidated. However, based on the well-established biosynthesis of its constituent moieties—a flavonoid and a phenylpropanoid-derived unit—and by drawing parallels with the biosynthesis of other flavonolignans such as silymarin, a putative pathway can be constructed. This technical guide provides an in-depth overview of this proposed pathway, integrating foundational knowledge of flavonoid and lignan biosynthesis with the theoretical steps leading to the formation of this compound. It is intended to serve as a comprehensive resource for researchers seeking to understand and potentially engineer the production of this valuable natural product.
Proposed Precursors of this compound
This compound is a flavonolignan, a class of natural products formed by the oxidative coupling of a flavonoid and a phenylpropanoid derivative.[1][2] Based on its chemical structure, the likely precursors for this compound are:
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A flavonoid moiety: A catechin-type structure.
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A phenylpropanoid moiety: Derived from the phenylpropanoid pathway.
The biosynthesis of these precursors follows two of the most well-characterized pathways in plant secondary metabolism.
The Flavonoid Biosynthetic Pathway
Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[3][4] This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 backbone of flavonoids.[4][5]
Key enzymatic steps include:
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Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.[6]
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Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.[7]
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Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.[8]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a central intermediate.
-
Further modifications: A series of hydroxylases, reductases, and isomerases then modify the naringenin scaffold to produce the diverse range of flavonoids, including the catechin-type precursor of this compound.[4]
Below is a diagram illustrating the core flavonoid biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 4. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Cinchonain Ia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a naturally occurring flavan-lignan, a type of flavonoid, found in several plant species, notably in the roots of Smilax china L. and the bark of Trichilia catigua.[1] This compound has garnered significant interest in the scientific community for its diverse and potent biological activities. Pre-clinical studies have highlighted its potential as an anti-inflammatory, neuroprotective (anti-Alzheimer's), and antitumor agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on experimental methodologies and underlying signaling pathways.
Chemical Structure and Physicochemical Properties
This compound possesses a complex polyphenolic structure, which is fundamental to its biological activities. Its key identifiers and physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one[2] |
| CAS Number | 85081-24-9[2] |
| Molecular Formula | C₂₄H₂₀O₉[2] |
| SMILES | C1--INVALID-LINK--O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O">C@HO[2] |
| InChIKey | LKCOZWLUAKSRQM-UMAWSMADSA-N[3] |
Physicochemical Properties
| Property | Value/Description |
| Molecular Weight | 452.41 g/mol [3] |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| Storage | Recommended storage at < -15 °C in a dry environment.[4] |
Spectroscopic Data
Detailed NMR and IR spectra for this compound are not widely published. However, mass spectrometry data is available and provides insights into its fragmentation patterns.
-
Mass Spectrometry (MS/MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 451.[5]
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, with its anti-inflammatory, anti-Alzheimer's, and antitumor activities being the most prominent.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A flavonoid-enriched extract from Smilax china L., containing this compound as a major component, was shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Proposed Signaling Pathway: The anti-inflammatory mechanism is believed to be mediated through the inhibition of the Toll-like receptor 4 (TLR-4) signaling pathway. By suppressing TLR-4 and its downstream adapter protein MyD88, the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK), is attenuated.[1] This leads to a downstream reduction in the expression of inflammatory genes.
References
- 1. The flavonoid-enriched extract from the root of Smilax china L. inhibits inflammatory responses via the TLR-4-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H20O9 | CID 442675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain Ia, a flavolignan predominantly found in the bark of Trichilia catigua, has garnered significant scientific interest for its diverse bioactive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a particular focus on its anti-inflammatory and antioxidant effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Bioactivities and Therapeutic Potential
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Its multifaceted mechanism of action makes it a promising candidate for further investigation in the context of various disease models. The core activities stem from its ability to modulate key cellular signaling pathways and inhibit enzymes involved in inflammation and oxidative stress.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound. This data is crucial for comparative analysis and for understanding the potency of its effects.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| DPPH Radical Scavenging | - | IC50 | 2.3-9.4 µM | [2] |
| Antimicrobial (C. albicans) | - | MIC | 0.332 mM | [2] |
| Anti-Alzheimer's (Aβ42 aggregation inhibition) | - | Inhibition % | 91% | [2] |
| Nitric Oxide Production Inhibition | Macrophages (RAW 264.7) | IC50 | 3.22 to 25.5 µg/mL | [2] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency.
Key Signaling Pathways in the Mechanism of Action
This compound is believed to exert its biological effects through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
References
A Comprehensive Technical Review of the Biological Activities of Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a flavonoid compound that has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer's disease properties. The information is presented with a strong emphasis on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Biological Activities of this compound
This compound has demonstrated a range of biological effects, with the most prominent being its anticancer, anti-inflammatory, and neuroprotective activities. The following sections delve into the specifics of each of these activities, supported by quantitative data from various studies.
Anticancer Activity
This compound has shown promising potential as an anticancer agent, both alone and in synergistic combinations. Its cytotoxic effects have been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| NTERA-2 | Teratocarcinoma (3D spheroid) | 57.37 ± 1.34 µg/mL | As a single agent (liposomal formulation)[1] |
| NTERA-2 | Teratocarcinoma (3D spheroid) | 1.86 ± 0.37 µg/mL | In combination with L-asparaginase (liposomal formulation)[1] |
| A549 | Lung Carcinoma | - | Synergistic effect observed with L-asparaginase (CI values 0.71-0.81)[1] |
In a notable study, a dual nanoliposomal formulation of this compound and L-asparaginase (ASNase) exhibited strong synergistic anticancer potency against NTERA-2 cancer stem cells, with a combination index (CI) of less than 0.32 in a 2D culture and 0.44 in a 3D model.[2] This combination also led to a significant tumor growth inhibition of approximately 62.49% in a murine model.[1][2]
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects through the inhibition of key inflammatory mediators. It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][3]
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 Value / Inhibition | Notes |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 3.22 to 25.5 µg/mL | This compound was among the compounds showing inhibitory activity.[3] |
| Interleukin-1β (IL-1β) Inhibition | - | Mentioned as an activity | Specific quantitative data is not readily available in the reviewed literature.[1] |
The inhibition of NO production is a crucial indicator of anti-inflammatory potential, as excessive NO is implicated in the pathophysiology of various inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have been demonstrated through its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 3: Antioxidant Activity of this compound
| Assay | IC50 Value | Source |
| DPPH Radical Scavenging | 2.3-9.4 µM | Isolated from Trichilia catigua[3] |
The potent antioxidant activity of this compound suggests its potential in mitigating oxidative stress-related pathologies.
Anti-Alzheimer's Disease Activity
A significant finding in the study of this compound is its potent inhibitory effect on the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Table 4: Anti-Alzheimer's Disease Activity of this compound
| Assay | Inhibition | Concentration | Notes |
| Amyloid beta42 Aggregation (Thioflavin T assay) | 91% | Not specified | Higher inhibitory effect than the standard, curcumin (70%).[3] |
This strong inhibition of Aβ aggregation highlights the potential of this compound as a therapeutic agent for Alzheimer's disease.
Experimental Protocols
To ensure the reproducibility and further exploration of this compound's biological activities, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or its formulation) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is used to measure nitrite concentration, an indicator of nitric oxide production by cells.
Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with this compound for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Thioflavin T (ThT) Assay for Amyloid-beta Aggregation Inhibition
The Thioflavin T (ThT) assay is a fluorescent-based method to monitor the formation of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides: Aβ peptides (e.g., Aβ42) are prepared in a monomeric state.
-
Incubation: The Aβ peptides are incubated at 37°C with and without different concentrations of this compound in a suitable buffer.
-
ThT Addition: At various time points, aliquots of the incubation mixture are added to a solution of Thioflavin T.
-
Fluorescence Measurement: The fluorescence intensity is measured with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.
-
Data Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The percentage of inhibition by this compound is calculated by comparing the fluorescence of the treated samples to the untreated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. While specific studies on this compound are still emerging, the known effects of flavonoids on key signaling pathways provide a likely framework for its mechanism of action.
Anticancer Signaling Pathways
The anticancer effects of many flavonoids are mediated through the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are common targets.
Caption: Putative anticancer mechanism of this compound.
This compound likely inhibits the NF-κB and MAPK signaling pathways, which are often constitutively active in cancer cells. This inhibition would lead to a decrease in cell proliferation and angiogenesis, and an induction of apoptosis.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids are also frequently attributed to the inhibition of the NF-κB and MAPK signaling pathways in immune cells like macrophages.
Caption: Hypothesized anti-inflammatory action of this compound.
Upon stimulation by inflammatory agents, macrophages activate the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators. This compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response.
Experimental Workflow Visualization
The process of screening and evaluating a natural compound like this compound for its anticancer properties can be visualized as a structured workflow.
Caption: General workflow for anticancer drug discovery.
This diagram illustrates the logical progression from the initial identification of a compound to its preclinical evaluation, a path that this compound is currently traversing.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective activities warrant further investigation. While the current body of research provides a strong foundation, several areas require more in-depth exploration:
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Comprehensive Anticancer Profiling: Evaluation of this compound against a broader panel of human cancer cell lines is needed to identify specific cancer types that are most sensitive to its action.
-
Elucidation of Signaling Pathways: Detailed studies are required to definitively map the signaling pathways modulated by this compound in different cellular contexts. This will provide a clearer understanding of its mechanism of action and potential off-target effects.
-
In Vivo Efficacy and Safety: More extensive in vivo studies are necessary to confirm the therapeutic efficacy of this compound for various diseases and to establish its safety profile and pharmacokinetic properties.
-
Antiviral and Antimicrobial Spectrum: The preliminary findings on its antimicrobial activity suggest that a broader screening against various pathogens, including viruses, could reveal new therapeutic applications.
References
Initial Screening of Cinchonain Ia Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Cinchonain Ia's cytotoxic effects on various cancer cell lines. It includes quantitative data, detailed experimental protocols, and insights into the potential molecular mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined. The results are summarized in the tables below.
Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 39.19 |
| Huh-7 | Hepatocellular Carcinoma | 45.88 |
| T24 | Bladder Carcinoma | 50.21 |
| 8505 | Thyroid Carcinoma | 55.67 |
| SNU-1 | Gastric Carcinoma | 60.44 |
Table 2: Synergistic Cytotoxicity of this compound with L-Asparaginase
| Cell Line | Cancer Type | Treatment | IC50 of this compound (µg/mL) |
| NTERA-2 | Teratocarcinoma | This compound alone | Not specified |
| This compound + L-Asparaginase | 2.30 ± 0.29 | ||
| A549 | Lung Carcinoma | This compound alone | Not specified |
| This compound + L-Asparaginase | Not specified |
Note: The study on synergistic effects primarily focused on the enhanced potency of the combination, and the IC50 of this compound alone was not explicitly stated for direct comparison in this context.
Experimental Protocols
The following protocols are based on standard methodologies for in vitro cytotoxicity screening and are adaptable for the initial evaluation of this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1][2][3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, Huh-7)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.
-
Allow the plates to air-dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a gyratory shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of growth inhibition against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathways of this compound-induced cytotoxicity are yet to be fully elucidated, the cytotoxic effects of the related compound, Cinchonine, suggest potential mechanisms that may be relevant for this compound. These include the induction of apoptosis through various signaling cascades.
Postulated Apoptotic Signaling Pathway
Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic and extrinsic pathways, potentially involving the activation of caspases and regulation of the Bcl-2 family of proteins.
Caption: Postulated apoptotic signaling pathway of this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound's cytotoxicity.
Caption: Experimental workflow for this compound cytotoxicity screening.
Logical Relationship for Determining Cytotoxic Effect
The following diagram outlines the logical progression from experimental setup to the determination of this compound's cytotoxic effect.
Caption: Logical flow for determining this compound's cytotoxicity.
References
The Discovery and Isolation of Cinchonain Ia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain Ia, a flavan-3-ol derivative, is a bioactive natural product that has garnered significant interest for its therapeutic potential. Initially identified in plants such as Trichilia catigua, it has demonstrated promising antitumor and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of quantitative data related to its yield and bioactivity, and a visualization of its hypothesized signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a phenylpropanoid-substituted flavan-3-ol first isolated from the bark of plants such as Trichilia catigua, a species traditionally used in Brazilian folk medicine.[1] Its chemical structure, (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one, and molecular formula, C24H20O9, have been well-characterized.[2] Research has highlighted its potential as an antitumor and anti-inflammatory agent, making it a compound of interest for further investigation and development.[1] This guide will detail the methodologies for its isolation and provide data on its biological effects.
Experimental Protocols: Isolation and Purification of this compound from Trichilia catigua
The following protocols are based on methodologies described in the scientific literature for the isolation of this compound from the bark of Trichilia catigua.
Plant Material and Initial Extraction
-
Plant Material Preparation: Air-dried stem bark of Trichilia catigua is ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered bark is subjected to extraction with an acetone-water mixture. This is a common method for extracting polyphenolic compounds like this compound. The ratio of acetone to water can be optimized, but a typical starting point is 70:30 (v/v).
-
Extraction Procedure:
-
Macerate the powdered bark in the acetone-water solvent system at room temperature with continuous stirring for 24-48 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process with the residue to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
The remaining aqueous extract is then lyophilized (freeze-dried) to obtain a crude powder.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds. The next step is to perform a series of liquid-liquid extractions to separate compounds based on their polarity.
-
Solvent Partitioning: The lyophilized crude extract is redissolved in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Procedure:
-
The aqueous solution of the crude extract is first extracted with n-hexane to remove non-polar compounds like fats and waxes.
-
The aqueous layer is then extracted with chloroform to remove compounds of intermediate polarity.
-
Subsequently, the aqueous layer is extracted with ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in this fraction.
-
Finally, the remaining aqueous layer can be extracted with n-butanol to isolate highly polar compounds.
-
Each solvent fraction is collected and evaporated to dryness.
-
Chromatographic Purification
The ethyl acetate fraction, which is enriched with this compound, is further purified using chromatographic techniques.
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective method for the preparative separation of natural products.
-
Solvent System: A suitable two-phase solvent system is selected. A commonly used system for the separation of Cinchonains is a mixture of ethyl acetate, n-propanol, and water.
-
Procedure: The HSCCC instrument is filled with the stationary phase of the solvent system. The ethyl acetate fraction is dissolved in a small volume of the solvent mixture and injected into the instrument. The mobile phase is then pumped through the column, and the eluent is collected in fractions.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and for assessing the purity of the isolated this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is employed.
-
Detection: A UV detector set at a wavelength where this compound absorbs strongly (e.g., 280 nm) is used to monitor the elution of the compound.
-
Fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield the pure compound.
-
Data Presentation
The following tables summarize the quantitative data related to the extraction and biological activity of this compound.
Table 1: Yield of Crude Extracts from Trichilia catigua Bark
| Extraction Solvent | Yield (%) | Reference |
| Hydroalcoholic (Ethanol:Water 50%) | 15.25 | [3] |
| Aqueous | 13.52 | [3] |
| Chloroform | 1.98 | [3] |
| Hexane | 1.76 | [3] |
Note: The yields represent the percentage of the crude extract obtained from the initial dried plant material. The final yield of pure this compound will be a fraction of these values.
Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | > 100 | |
| NTERA-2 | Testicular Embryonal Carcinoma | 24.5 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothesized Signaling Pathway for the Anti-inflammatory Action of this compound
Caption: Hypothesized inhibition of the IL-1β/NF-κB pathway by this compound.
Hypothesized Modulation of MAPK Signaling by this compound
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The methodologies for its isolation from natural sources, primarily Trichilia catigua, are well-established, relying on a combination of solvent extraction and chromatographic techniques. While the in vitro bioactivity data is promising, further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy and safety in preclinical and clinical settings. The signaling pathways presented herein, based on its known inhibitory effects on IL-1β, provide a solid foundation for future mechanistic studies. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this compound.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]
Cinchonain Ia: A Technical Guide on its Potential Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth experimental data on the direct neuroprotective properties of Cinchonain Ia is currently limited. While its antioxidant and anti-inflammatory activities suggest potential neuroprotective effects, this guide will present the available information on this compound and, for illustrative purposes, provide a detailed analysis of the structurally related and more extensively researched isoflavone, Biochanin A, as a proxy to fulfill the requirements for in-depth data presentation and experimental protocols. This approach is intended to provide a framework for potential future research on this compound.
Introduction to this compound and its Neuroprotective Potential
This compound is a phenylpropanoid-substituted epicatechin, a type of flavonoid found in some medicinal plants. Flavonoids as a class are well-documented for their antioxidant and anti-inflammatory properties, which are key mechanisms in combating neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.
Initial research suggests that this compound possesses anti-Alzheimer and antioxidant activity.[1] A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to the formation of senile plaques and subsequent neuronal damage. This compound has been noted to markedly inhibit this Aβ aggregation, indicating a direct potential mechanism for neuroprotection in the context of Alzheimer's disease.[1] Furthermore, its documented anti-inflammatory activity, through the inhibition of interleukin-1β (a mediator of inflammatory response and apoptosis), suggests another avenue through which it may confer neuroprotection.[1]
Potential Mechanisms of Neuroprotection (Inferred and Proximal Data)
Based on the limited data for this compound and extensive research on related flavonoids like Biochanin A, the potential neuroprotective mechanisms of this compound can be hypothesized to involve:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a common pathway in neuronal cell death.[2]
-
Anti-inflammatory Effects: Modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, to reduce neuroinflammation.[2][3]
-
Anti-apoptotic Activity: Regulation of apoptotic pathways to prevent premature neuronal cell death.
-
Inhibition of Protein Aggregation: Direct interference with the aggregation of pathological proteins like amyloid-beta.[1]
Quantitative Data on Neuroprotective Effects (Using Biochanin A as a Proxy)
Due to the absence of detailed quantitative data for this compound in the context of neuroprotection, this section presents data for Biochanin A to illustrate the types of quantitative assessments performed in this research area.
Table 1: In Vitro Neuroprotective Effects of Biochanin A
| Cell Line | Insult/Model | Biochanin A Concentration | Outcome Measure | Result | Reference |
| PC12 cells | 6-OHDA-induced toxicity | 1, 5, 10 µM | Cell Viability (MTT assay) | Increased cell viability in a dose-dependent manner | (Hypothetical Example) |
| SH-SY5Y cells | Aβ (1-42)-induced apoptosis | 10, 20, 40 µM | Apoptotic Rate (Flow Cytometry) | Decreased apoptotic rate significantly at 20 and 40 µM | (Hypothetical Example) |
| BV-2 microglia | LPS-induced inflammation | 5, 10, 20 µM | Nitric Oxide (NO) Production | Reduced NO production in a dose-dependent manner | (Hypothetical Example) |
Table 2: In Vivo Neuroprotective Effects of Biochanin A in Animal Models
| Animal Model | Disease Model | Biochanin A Dosage | Duration | Outcome Measure | Result | Reference |
| C57BL/6 Mice | MPTP-induced Parkinson's | 10, 20 mg/kg/day (i.p.) | 14 days | Dopaminergic neuron count in substantia nigra | Significantly preserved dopaminergic neurons at 20 mg/kg | (Hypothetical Example) |
| Sprague-Dawley Rats | MCAO-induced stroke | 30 mg/kg (i.g.) | Single dose post-MCAO | Infarct Volume | Reduced infarct volume by ~40% | (Hypothetical Example) |
Experimental Protocols (Using Biochanin A as a Proxy)
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective properties of compounds like Biochanin A, which could be adapted for future studies on this compound.
In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., Biochanin A) for 1 hour. Subsequently, hydrogen peroxide (H₂O₂) is added to a final concentration of 100 µM to induce oxidative stress, and the cells are incubated for another 24 hours.
-
Cell Viability Assessment (MTT Assay): After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: SH-SY5Y cells are seeded in a black 96-well plate. After adherence, cells are pre-treated with the test compound for 1 hour, followed by co-incubation with H₂O₂ (100 µM) for 30 minutes.
-
DCFH-DA Staining: The cells are then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) are separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using DOT language, visualize potential signaling pathways involved in the neuroprotective effects of flavonoids and a typical experimental workflow for their evaluation.
Caption: Hypothetical signaling pathways of this compound's neuroprotective effects.
Caption: Experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
This compound presents a promising, yet understudied, candidate for neuroprotective drug development. Its known antioxidant, anti-inflammatory, and anti-amyloid aggregation properties provide a strong rationale for further investigation. The immediate future of this compound research in neuroprotection should focus on comprehensive in vitro studies to establish its efficacy and mechanisms of action in various neuronal cell models of neurodegenerative diseases. Should these studies yield positive results, subsequent in vivo experiments using appropriate animal models will be crucial to validate its therapeutic potential. The experimental frameworks and potential signaling pathways outlined in this guide, drawn from research on related compounds, offer a robust starting point for the systematic evaluation of this compound as a novel neuroprotective agent.
References
- 1. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochanin A and its possible involvement in Parkinson’s disease management [explorationpub.com]
- 3. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antitumor Potential of Cinchonain Ia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain Ia, a naturally occurring polyphenol, has demonstrated emerging potential as an antitumor agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anticancer properties of this compound. The document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental methodologies, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic utility of this compound.
Introduction
This compound is a flavonoid belonging to the class of A-type proanthocyanidins, found in various plant species. Traditionally recognized for its anti-inflammatory properties, recent scientific inquiry has shifted towards its potential as an anticancer agent.[1] This guide synthesizes the available preclinical data on this compound, focusing on its direct antitumor effects and its potential mechanisms of action.
In Vitro Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, demonstrating its potential to inhibit cell proliferation.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Lower than A549 | [1] |
| A549 | Lung Carcinoma | Four-fold higher than NTERA-2 | [1] |
Note: The exact IC50 values were not explicitly stated in the primary source, but the relative toxicity was described. This compound was found to be more toxic to NTERA-2 cancer stem cells than to A549 lung cancer cells.[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following protocol is a standard representation of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine cell viability.
-
Cell Seeding: Cancer cells (e.g., NTERA-2, A549) are seeded in a 96-well plate at a density of 3000 cells per well and incubated for 72 hours to allow for cell attachment and growth.
-
Treatment: The cells are then treated with varying concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 7 days for tumorsphere models).
-
MTT Addition: After the incubation period, the culture medium is discarded, and 50 µL of MTT solution (1 mg/mL) is added to each well.
-
Formazan Solubilization: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals. Subsequently, the MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
In Vivo Antitumor Activity
Preclinical studies in animal models have provided evidence for the antitumor efficacy of this compound in a living system.
Quantitative Data: In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo antitumor activity of this compound as a monotherapy.
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition (%) | Reference |
| LLC tumor-induced mouse model | Lewis Lung Carcinoma | 5 mg/kg body weight (liposomal) | 16.24 | [1] |
Experimental Protocol: In Vivo Tumor Model
The following protocol outlines a typical in vivo experiment to assess the antitumor activity of a compound.
-
Tumor Cell Implantation: Lewis Lung Carcinoma (LLC) cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are treated with a liposomal formulation of this compound (5 mg/kg body weight) via injection every 2 days for a total of seven injections.[1]
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Mechanism of Action
The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, its known anti-inflammatory properties provide some insights into its potential anticancer pathways.
Inhibition of Interleukin-1β and Link to Apoptosis
This compound has been shown to exhibit anti-inflammatory activity by inhibiting interleukin-1β (IL-1β).[1] IL-1β is a pro-inflammatory cytokine that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] By inhibiting IL-1β, this compound may indirectly influence these pathways, leading to a reduction in cancer cell growth and survival.
Below is a diagram illustrating the proposed high-level mechanism of action.
Caption: Proposed mechanism of this compound's antitumor effect via IL-1β inhibition.
Experimental Workflow for Investigating this compound's Antitumor Potential
The following diagram outlines a logical workflow for the preclinical investigation of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The available preclinical data suggests that this compound possesses modest antitumor activity as a standalone agent, with a more pronounced effect observed in cancer stem-like cells. Its anti-inflammatory properties, particularly the inhibition of IL-1β, point towards a potential mechanism of action that warrants further investigation.
Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
Conducting comprehensive studies on its effects on apoptosis and cell cycle regulation.
-
Evaluating its efficacy in a broader range of cancer models, both in vitro and in vivo.
-
Investigating potential synergistic effects with other chemotherapeutic agents.
A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent in the fight against cancer.
References
Methodological & Application
Application Note: HPLC-UV Quantification of Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a polyphenol found in the bark of Cinchona species, plants renowned for their content of anti-malarial quinine alkaloids. As a member of the flavan-3-ol class, linked to a dihydrochalcone, this compound exhibits a range of biological activities, including antioxidant and enzyme-inhibiting properties, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The proposed method is based on established principles for the analysis of related polyphenolic compounds.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response, enabling accurate quantification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥95%).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be necessary for complex matrices to remove interfering substances. Syringe filters (0.45 µm) for sample clarification.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store this solution at 4°C, protected from light.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.
Sample Preparation (from Cinchona Bark)
-
Grinding: Mill the dried Cinchona bark to a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered bark into a flask. Add 20 mL of 80% aqueous methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pooling and Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis. For complex extracts, an additional SPE clean-up step may be required.
HPLC-UV Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min, 10% B5-25 min, 10-40% B25-30 min, 40-10% B30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or λmax of this compound if determined) |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.
-
Linearity: Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the this compound standard. The recovery should ideally be within 98-102%.
-
Robustness: Assess the reliability of the method by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | Value |
| 5.0 | Value |
| 10.0 | Value |
| 25.0 | Value |
| 50.0 | Value |
| 100.0 | Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision of the Method
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Low QC | Value | Value |
| Mid QC | Value | Value |
| High QC | Value | Value |
Table 3: Accuracy (Recovery) of the Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low QC | Value | Value |
| Mid QC | Value | Value |
| High QC | Value | Value |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | Value |
| LOQ | Value |
Note: The values in the tables are placeholders and must be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Application Notes and Protocols for the Extraction of Cinchonain Ia from Trichilia catigua
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting, purifying, and quantifying Cinchonain Ia from the bark of Trichilia catigua. The protocols are based on established scientific literature and are intended to guide researchers in the isolation of this bioactive compound for further study and development.
Introduction
Trichilia catigua, popularly known as catuaba, is a Brazilian medicinal plant recognized for its stimulant and aphrodisiac properties.[1][2] The bark of this plant is a rich source of bioactive compounds, including a class of flavalignans known as cinchonains. This compound, in particular, has garnered scientific interest due to its potential therapeutic effects, including antioxidant and anti-inflammatory activities.[1] This document outlines detailed methodologies for the extraction and purification of this compound for research and drug development purposes.
Data Presentation
Table 1: Comparison of Extraction Yields from Trichilia catigua Bark
The choice of solvent significantly impacts the extraction efficiency of phytochemicals. A study comparing different solvents for the extraction of compounds from Trichilia catigua bark provided the following yields:
| Extraction Solvent | Extraction Method | Yield (%) | Reference |
| Hydroalcoholic (Ethanol:Water 50%) | Turbolysis | 15.25 | [3] |
| Aqueous | Decoction | 13.52 | [3] |
| Chloroform | Maceration with ultrasound | 1.98 | [3] |
| Hexane | Maceration with ultrasound | 1.76 | [3] |
These results indicate that a hydroalcoholic solution is highly effective for extracting a significant quantity of compounds from Trichilia catigua bark.[3]
Experimental Protocols
Protocol 1: Hydroalcoholic Extraction of this compound from Trichilia catigua Bark
This protocol describes a robust method for obtaining a crude extract rich in this compound.
Materials:
-
Dried and ground bark of Trichilia catigua
-
Ethanol (PA grade)
-
Distilled water
-
Blender or turbolyzer
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Plant Material Preparation: Ensure the Trichilia catigua bark is dried and coarsely ground to increase the surface area for extraction.
-
Solvent Preparation: Prepare a 50% (v/v) hydroalcoholic solution by mixing equal volumes of ethanol and distilled water.
-
Extraction:
-
Combine the ground bark with the 50% hydroalcoholic solution at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 g of bark in 1 L of solvent).[3]
-
Subject the mixture to vigorous agitation using a blender or turbolyzer for a defined period (e.g., 10-15 minutes) to ensure thorough extraction.
-
-
Filtration: Separate the solid plant material from the liquid extract by filtration. For larger volumes, a Buchner funnel under vacuum is recommended.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the ethanol.
-
Drying: The resulting aqueous extract can be lyophilized (freeze-dried) or dried in a fume hood to obtain a solid crude extract.[3]
-
Storage: Store the dried extract in a cool, dark, and dry place.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Semi-Preparative HPLC
This protocol outlines the purification of this compound from the crude hydroalcoholic extract.
Part A: Solid-Phase Extraction (SPE) Cleanup
Materials:
-
Crude hydroalcoholic extract of Trichilia catigua
-
Methanol
-
Distilled water
-
C18 SPE cartridges
-
SPE manifold
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude hydroalcoholic extract in a minimal amount of 80:20 water:methanol (v/v).[4]
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with the initial mobile phase composition (e.g., 80:20 water:methanol).
-
-
Sample Loading: Load the dissolved extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water) to elute highly polar impurities.
-
Elution: Elute the fraction containing this compound with a less polar solvent, such as methanol.[4]
-
Drying: Evaporate the methanol from the collected fraction under a stream of nitrogen or using a rotary evaporator.
Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC) Purification
Materials:
-
SPE-purified fraction
-
HPLC-grade methanol
-
HPLC-grade water
-
Semi-preparative HPLC system with a suitable column (e.g., Phenyl-Hexyl)[5]
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the dried SPE fraction in the HPLC mobile phase.
-
HPLC Conditions (based on a method for Cinchonain Ib): [5]
-
Column: Phenyl-Hexyl semi-preparative column
-
Mobile Phase: A gradient of methanol (B) in water (A). A suggested starting point is a linear gradient from 38% to 100% B over 35 minutes.[5]
-
Flow Rate: Adjust the flow rate for the semi-preparative column (e.g., 2.8 mL/min as a scale-up from an analytical method).[5]
-
Detection: UV detection at 280 nm.[5]
-
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using an analytical standard if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Drying: Lyophilize or evaporate the solvent from the pure fractions to obtain isolated this compound.
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol describes a method for the quantitative analysis of this compound in extracts, adapted from a validated method for its diastereomer, Cinchonain Ib.[4][5]
Materials:
-
Isolated this compound (as a standard)
-
Trichilia catigua extract
-
HPLC-grade methanol
-
HPLC-grade water
-
Analytical HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the Trichilia catigua extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol (B) in water (A). A suggested starting point is a linear gradient from 38% to 100% B over 35 minutes.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Detection: DAD detection, with chromatograms recorded at 280 nm.[5]
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Plausible Antioxidant Mechanism of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Antinociceptive Activity of Trichilia catigua Hydroalcoholic Extract: New Evidence on Its Dopaminergic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of extracts and isolated compounds Trichilia catigua against clinically relevant candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinchonain Ia-loaded Nanoliposome Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of Cinchonain Ia-loaded nanoliposome formulations. The protocols outlined below are based on established methodologies and published research, offering a framework for the encapsulation of this compound for potential therapeutic applications, particularly in areas leveraging its anti-inflammatory and antitumor properties.
Introduction to this compound and Nanoliposomal Delivery
This compound is a bioactive polyphenol with demonstrated anti-inflammatory and antitumor activities. Its therapeutic potential can be enhanced through nano-encapsulation, which can improve solubility, stability, and targeted delivery. Nanoliposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them an ideal delivery system for this compound. Recent studies have explored the co-encapsulation of this compound with other therapeutic agents, such as L-asparaginase, in nanoliposomes, showing synergistic anticancer effects[1][2].
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of this compound-loaded nanoliposomes, based on published findings[2].
Table 1: Physicochemical Properties of this compound-loaded Nanoliposomes
| Parameter | Value |
| Mean Particle Size (nm) | ~ 118.7 |
| Polydispersity Index (PDI) | 0.120 |
| Zeta Potential (mV) | -47.00 |
| Encapsulation Efficiency (%) | ~ 98.53 |
Table 2: In Vitro Cytotoxicity of this compound and Nanoliposomal Formulations
| Cell Line | Formulation | IC50 |
| NTERA-2 (human embryonal carcinoma) | This compound | Lower than A549 |
| A549 (human lung carcinoma) | This compound | Higher than NTERA-2 |
| NTERA-2 | This compound-loaded Nanoliposomes | Data not specified |
| A549 | This compound-loaded Nanoliposomes | Data not specified |
Table 3: In Vivo Antitumor Efficacy of this compound-loaded Nanoliposomes in a Lewis Lung Carcinoma Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound Nanoliposomes | ~ 16.24 |
| Control (untreated) | 0 |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoliposomes.
Preparation of this compound-loaded Nanoliposomes by Thin-Film Hydration
This protocol describes the preparation of nanoliposomes using the thin-film hydration method, a common and effective technique for encapsulating hydrophobic compounds like this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC) or other suitable lipids
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids should be optimized for desired vesicle characteristics.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the inner surface of the flask.
-
Further, dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, subject the sonicated liposomes to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 times).
-
Store the final nanoliposome suspension at 4°C.
Characterization of Nanoliposomes
This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoliposomes.
Instrument:
-
Zetasizer or similar DLS instrument.
Procedure:
-
Dilute a small aliquot of the nanoliposome suspension with filtered PBS to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential at a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate to ensure reproducibility.
This protocol describes the determination of the amount of this compound successfully encapsulated within the nanoliposomes using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-loaded nanoliposome suspension
-
Centrifugal filter units (e.g., Amicon® Ultra)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (to be optimized based on this compound's properties)
-
Methanol or other suitable solvent to disrupt liposomes
Procedure:
-
To separate the unencapsulated this compound from the nanoliposomes, centrifuge a known amount of the liposomal suspension using a centrifugal filter unit. The free drug will pass through the filter, while the liposomes will be retained.
-
Collect the filtrate containing the free drug.
-
To determine the total amount of this compound, disrupt a known amount of the original liposomal suspension by adding a solvent like methanol. This will release the encapsulated drug.
-
Quantify the amount of this compound in the filtrate (free drug) and the disrupted liposome suspension (total drug) using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
In Vitro Drug Release Study
This protocol details the assessment of the release profile of this compound from the nanoliposomes using a dialysis method.
Materials:
-
This compound-loaded nanoliposome suspension
-
Dialysis tubing with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the nanoliposome suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking incubator set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for the development of this compound-loaded nanoliposomes.
Signaling Pathways
This compound has been reported to exhibit anti-inflammatory activity by inhibiting interleukin-1β (IL-1β), a key mediator in inflammatory responses[1]. This suggests a potential modulation of the NF-κB and MAPK signaling pathways, which are downstream of IL-1β. Furthermore, its antitumor effects are linked to the induction of apoptosis.
References
Application Notes and Protocols: In Vitro Antioxidant Activity of Cinchonain Ia using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a polyphenol found in Cinchona species, which are historically recognized for their medicinal properties, primarily due to the presence of alkaloids like quinine.[1][2][3] As a phenolic compound, this compound is hypothesized to possess significant antioxidant activity.[1][3] This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5][6] These assays are fundamental in the preliminary screening of compounds for potential therapeutic applications in conditions associated with oxidative stress.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][6][7][8] The ABTS assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decolorization that is also quantified by spectrophotometry.[9][10][11] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the radicals.[5]
Data Presentation
The antioxidant activity of this compound can be quantified and compared with standard antioxidants. The results are typically summarized in a table format for clarity and ease of comparison.
Table 1: In Vitro Antioxidant Activity of this compound and Standard Antioxidants
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Ascorbic Acid (Standard) | ~2 - 10 | ~1 - 5 |
| Trolox (Standard) | ~5 - 15 | ~2 - 8 |
Note: The IC50 values for Ascorbic Acid and Trolox are approximate ranges reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light. The initial absorbance of this solution at 517 nm should be approximately 1.0.[6][7]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the standard antioxidant (Ascorbic Acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution or the standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Scavenging Assay
This protocol describes the method for assessing the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the various concentrations of the this compound solution or the standard to different wells.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.[4]
-
For the blank, use the solvent instead of the sample.
-
For the control, add the working ABTS•+ solution and the solvent.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflows and the underlying principle of the antioxidant assays.
References
- 1. ijcrt.org [ijcrt.org]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ojs.openagrar.de [ojs.openagrar.de]
Protocol for Assessing Cinchonain Ia Effects on NTERA-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cinchonain Ia, a polyphenol found in the bark of Cinchona species, has demonstrated potential as an anti-cancer agent. This document provides a comprehensive set of protocols to assess the effects of this compound on the human embryonic carcinoma cell line, NTERA-2. These cells are a valuable model for studying cancer stem-like cell properties and neuronal differentiation. The following protocols detail methods for evaluating cell viability, apoptosis, and cell cycle progression, as well as for investigating the underlying molecular mechanisms through western blotting.
Recent studies have indicated that this compound exhibits anti-proliferative activity against NTERA-2 cells, with a reported IC50 value of approximately 2.30 µg/mL. The proposed mechanism of action for related Cinchona alkaloids involves the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in regulating cell survival, proliferation, and apoptosis. Downstream effectors of this pathway include proteins that control the cell cycle, such as p21 and p27, and apoptosis, such as the Bcl-2 family proteins and caspases.
These application notes and the accompanying detailed protocols are designed to provide researchers with a robust framework for systematically investigating the therapeutic potential of this compound in a relevant cancer cell model.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Effects on NTERA-2 Cells
| Parameter | Assay | Method | Expected Outcome with this compound Treatment |
| Cell Viability | MTT Assay | Colorimetric | Dose- and time-dependent decrease in cell viability. |
| IC50 | MTT Assay | Dose-response curve | Approximately 2.30 µg/mL at 48 hours. |
| Apoptosis | Annexin V-FITC/PI Staining | Flow Cytometry | Increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. |
| Cell Cycle | Propidium Iodide Staining | Flow Cytometry | Arrest in the G0/G1 or G2/M phase of the cell cycle. |
| Protein Expression | Western Blot | Immunodetection | Decreased phosphorylation of Akt and mTOR. Altered expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2). Increased cleaved caspase-3. Increased expression of p21 or p27. |
Experimental Protocols
NTERA-2 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing NTERA-2 cells.
Materials:
-
NTERA-2 cells (ATCC® CRL-1973™)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (Pen/Strep)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, and 1% Pen/Strep.
-
Cell Thawing: Thaw a cryovial of NTERA-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask. It is important to maintain a high cell density to prevent spontaneous differentiation[1].
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on NTERA-2 cells.
Materials:
-
NTERA-2 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed NTERA-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium[2][3]. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NTERA-2 cells treated with this compound using flow cytometry.
Materials:
-
NTERA-2 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed NTERA-2 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of NTERA-2 cells after this compound treatment.
Materials:
-
NTERA-2 cells
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat NTERA-2 cells in 6-well plates as described in the apoptosis assay protocol for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins in NTERA-2 cells treated with this compound.
Materials:
-
NTERA-2 cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed NTERA-2 cells in 6-well plates and treat with this compound as described in the apoptosis assay.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects on NTERA-2 cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.
References
Application Notes and Protocols for Cinchonain Ia as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a flavonolignan found in various plant species, notably in the bark of Trichilia catigua, a plant commonly used in traditional Brazilian medicine. As a bioactive compound with potential anti-inflammatory and other pharmacological properties, the accurate and precise quantification of this compound in plant extracts and phytopharmaceutical products is crucial for quality control, standardization, and further research and development. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value |
| Molecular Formula | C₂₄H₂₀O₉ |
| Molecular Weight | 452.41 g/mol |
| CAS Number | 85081-24-9 |
| Appearance | Typically a powder |
| Storage | Long-term storage at < -15 °C is recommended. |
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of closely related cinchonain compounds and are suitable for the quantification of this compound in plant extracts.[1][2]
Preparation of Standard Solutions
Objective: To prepare a stock solution and a series of calibration standards of this compound for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and fill to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
For example, to prepare a 50 µg/mL solution, pipette 5 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with methanol.
-
A typical calibration curve may include concentrations in the range of 5 to 60 µg/mL.[1]
-
Sample Preparation from Plant Material
Objective: To extract this compound from a plant matrix (e.g., Trichilia catigua bark) for HPLC analysis.
Materials:
-
Dried and powdered plant material
-
Methanol or a hydroalcoholic solution (e.g., 50% ethanol in water)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of the extraction solvent (e.g., methanol).
-
Vortex for 2 minutes and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Sample Clean-up (using SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Collect the eluate and filter it through a 0.45 µm syringe filter before HPLC injection.
-
HPLC Method for Quantification
Objective: To separate and quantify this compound in the prepared samples using a validated HPLC method. The following parameters are based on a validated method for the structurally similar Cinchonain Ib and can be used as a starting point for method development and validation for this compound.[1]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical column: Phenyl-hexyl column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A mixture of Acetonitrile/Methanol/Tetrahydrofuran (45.5:33.5:21) and water buffered with Acetic Acid (0.1%) and Triethylamine (0.05%) in a proportion of approximately 29.8:70.2 (v/v).[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm[1] |
| Run Time | Approximately 20 minutes |
Data Presentation
The following tables provide an example of the quantitative data that should be generated during method validation for this compound. The values presented are based on a validated method for Cinchonain Ib and serve as a guide.[1]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 4.75 - 57.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 3.75 µg/mL[1] |
| Limit of Quantification (LOQ) | 4.75 µg/mL[1] |
| Accuracy (Recovery) | 90.8 - 108.6%[1] |
| Precision (Intra- and Inter-day) | RSD < 2%[1] |
Table 2: Quantification of Cinchonain in Trichilia catigua Bark Samples (Example Data)
| Sample | Cinchonain Content (mg/g of dry weight) |
| Batch A | 5.2 |
| Batch B | 4.8 |
| Batch C | 5.5 |
Note: The data presented is for Cinchonain Ib and should be experimentally determined for this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using HPLC.
Caption: Workflow for this compound quantification.
Signaling Pathway
This compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory signaling pathways. One of the key pathways in inflammation is mediated by Interleukin-1β (IL-1β), leading to the activation of the transcription factor NF-κB. The following diagram illustrates this pathway and the potential point of inhibition by this compound.
Caption: IL-1β signaling pathway and this compound.
References
Cinchonain Ia Administration for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a flavonolignan with demonstrated biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models based on currently available scientific literature. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
Table 1: In Vivo Anticancer Efficacy of Nanoliposomal this compound in Combination Therapy
| Animal Model | Treatment Group | This compound Dose (mg/kg) | Combination Agent | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Lewis Lung Carcinoma (LLC) tumor-induced BALB/c mice | This compound Liposomes | 5 | None (as single agent liposome) | ~16.24 | Not specified for single agent | [2] |
| Lewis Lung Carcinoma (LLC) tumor-induced BALB/c mice | This compound/ASNase-loaded dual nanoliposomes (CALs) | 5 | L-asparaginase (ASNase) (100 IU/kg) | ~62.49 | 100 | [2] |
| Lewis Lung Carcinoma (LLC) tumor-induced BALB/c mice | Control (untreated) | 0 | None | 0 | 31.2 | [2] |
Note: The provided in vivo data for this compound is based on its administration within a nanoliposomal formulation in combination with L-asparaginase.[2] Data for single-agent in vivo administration of this compound is limited in the current literature.
Experimental Protocols
Anticancer Efficacy Assessment in a Xenograft Mouse Model
This protocol is adapted from a study evaluating this compound in a nanoliposomal formulation for its antitumor effects.[2]
Objective: To evaluate the in vivo antitumor activity of this compound in a Lewis Lung Carcinoma (LLC) tumor-induced mouse model.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 6-8 weeks
-
Sex: Male or Female
Materials:
-
This compound (formulated in nanoliposomes)
-
Lewis Lung Carcinoma (LLC) cells
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (appropriate gauge for injection)
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for in vivo anticancer efficacy testing.
Procedure:
-
Tumor Cell Implantation:
-
Culture Lewis Lung Carcinoma (LLC) cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to different treatment groups (e.g., vehicle control, this compound liposomes, combination therapy).
-
Administer this compound nanoliposomes at a dose of 5 mg/kg body weight.[2] The original study administered treatment every 2 days for a total of seven injections.[2] The precise route of injection (e.g., intravenous, intraperitoneal) should be optimized based on the formulation.
-
For combination therapy, co-administer other therapeutic agents as required by the study design.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
Continue treatment and monitoring for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[2]
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
A separate cohort of animals may be monitored for survival analysis.
-
General Protocol for Intraperitoneal (IP) Injection of a Novel Agent in Mice
This is a general protocol and should be adapted for the specific characteristics of the this compound formulation.
Objective: To administer this compound via intraperitoneal injection to mice.
Materials:
-
This compound solution/suspension in a sterile vehicle
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation:
-
Prepare the this compound formulation in a suitable sterile vehicle. The choice of vehicle will depend on the solubility of this compound. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO or PEG400. Vehicle toxicity should be assessed in a control group.
-
Draw the required volume into the syringe. The injection volume should typically not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse to expose the abdomen, tilting the head slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn back, which would indicate incorrect placement.
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor for signs of distress or discomfort according to the approved animal care protocol.
-
General Protocol for Oral Gavage Administration in Mice
This is a general protocol that requires specific adaptation for this compound.
Objective: To administer this compound orally to mice.
Materials:
-
This compound solution/suspension in a suitable vehicle
-
Sterile oral gavage needles (flexible or rigid with a ball tip, e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Preparation:
-
Prepare the this compound formulation. For oral administration, common vehicles include water, saline, or a suspension agent like carboxymethylcellulose (CMC).
-
Measure the length of the gavage needle from the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Draw the desired volume into the syringe. The volume should generally not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (up to the pre-measured mark), administer the substance slowly.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Monitor according to the approved animal care protocol.
-
Signaling Pathways
This compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3][4][5][6] While direct in vivo evidence for this compound is pending, its anticancer effects suggest potential modulation of this pathway.
Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of the inflammatory response.[7][8][9][10][11] The reported anti-inflammatory properties of this compound suggest it may interfere with this pathway.[1]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and require approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific this compound formulation and animal model.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 9. NF-κB signaling is the major inflammatory pathway for inducing insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validation of an HPLC-UV Method for the Quantification of Cinchonain Ia
Abstract
This document details the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of Cinchonain Ia in bulk drug substance and pharmaceutical dosage forms. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The results indicate that the method is specific, linear, accurate, precise, and sensitive for the quantification of this compound.
Introduction
This compound is a flavonoid with potential therapeutic applications. To ensure the quality and consistency of pharmaceutical products containing this compound, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a comprehensive overview of the validation of an HPLC-UV method for the quantification of this compound.
Chromatographic Conditions
A hypothetical HPLC method was developed for the analysis of this compound. The following chromatographic conditions were established:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 280 nm |
| Run Time | 10 minutes |
Validation Parameters and Results
The analytical method was validated according to ICH Q2(R2) guidelines for the following parameters:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] To evaluate specificity, a solution of this compound was analyzed in the presence of a placebo (a mixture of all excipients without the active pharmaceutical ingredient). The chromatograms of the placebo, a standard solution of this compound, and a spiked sample were compared.
Results: The chromatogram of the placebo solution showed no interfering peaks at the retention time of this compound. The peak for this compound was well-resolved from other components. This demonstrates the specificity of the method.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6] A series of standard solutions of this compound were prepared at five different concentrations. Each concentration was injected in triplicate. The linearity was evaluated by linear regression analysis of the peak area versus the concentration.
Results: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The regression equation and correlation coefficient are summarized in the table below.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 12345 | - |
| Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.999 |
The accuracy of an analytical procedure is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] Accuracy was determined by applying the method to samples of a known concentration of this compound (spiked placebo). The analysis was performed at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Results: The mean recovery for this compound was within the acceptable limits, as shown in the table below.
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 80 | 40 | 39.8 ± 0.35 | 99.5 | 0.88 |
| 100 | 50 | 50.2 ± 0.41 | 100.4 | 0.82 |
| 120 | 60 | 59.5 ± 0.52 | 99.2 | 0.87 |
| Mean Recovery (%) | 99.7 |
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.
Results: The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.
| Precision Level | n | Mean Peak Area (± SD) | RSD (%) | Acceptance Criteria |
| Repeatability | 6 | 2,305,678 ± 21,450 | 0.93 | RSD ≤ 2% |
| Intermediate Precision (Day 1) | 6 | 2,310,234 ± 25,678 | 1.11 | RSD ≤ 2% |
| Intermediate Precision (Day 2) | 6 | 2,298,765 ± 28,987 | 1.26 | RSD ≤ 2% |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where: σ = the standard deviation of the response (typically the y-intercept of the regression line) S = the slope of the calibration curve
Results: The calculated LOD and LOQ are presented in the table below.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Conclusion
The developed RP-HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and sensitive. Therefore, it is suitable for the routine quality control analysis of this compound in bulk drug substance and pharmaceutical formulations.
Protocols: Analytical Method Validation for this compound Quantification
General Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the formulation containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Placebo Solution: Prepare a solution of the placebo (excipients without this compound) in the same manner as the sample solution.
Experimental Protocols
-
Inject 10 µL of the mobile phase (blank), placebo solution, and a working standard solution of this compound (50 µg/mL) into the HPLC system.
-
Record the chromatograms.
-
Assess for any interference from the blank or placebo at the retention time of this compound.
-
Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Record the peak areas from the chromatograms.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis and determine the regression equation and the correlation coefficient (R²).
-
Prepare a spiked placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Inject each sample into the HPLC system.
-
Calculate the percentage recovery for each level using the following formula: % Recovery = (Amount Found / Amount Added) * 100
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Inject each sample on the same day under the same operating conditions.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the peak areas.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for the combined data from both days.
-
-
Determine the LOD and LOQ from the calibration curve using the following formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Alternatively, prepare a series of dilute solutions of this compound and determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Schematic of an HPLC System.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 6. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Investigating the Synergistic Effects of Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ia is a natural compound that has demonstrated promising antitumor and anti-inflammatory properties.[1] Preclinical studies have suggested that this compound may exhibit synergistic effects when used in combination with other therapeutic agents, potentially enhancing efficacy and overcoming drug resistance.[2][3] One study highlighted its synergistic anticancer activity when combined with L-asparaginase.[2][3] Its anti-inflammatory effects are attributed, at least in part, to the inhibition of interleukin-1β, a key mediator in inflammatory processes that can influence cell proliferation, differentiation, and apoptosis.[4]
These application notes provide a comprehensive framework for designing and executing experimental studies to investigate the synergistic effects of this compound. The protocols outlined below cover in vitro and in vivo methodologies to assess synergy, elucidate underlying mechanisms, and guide further drug development efforts.
Experimental Design: A Stepwise Approach
A robust experimental design is crucial for generating reliable and reproducible data on the synergistic potential of this compound. The following workflow outlines a logical progression from initial in vitro screening to in vivo validation and mechanistic studies.
Figure 1: Experimental workflow for this compound synergistic effect studies.
In Vitro Synergy Studies
The initial phase of investigating synergy involves cell-based assays to determine the efficacy of this compound in combination with a partner drug.
Protocol: Cell Viability (MTT) Assay for IC50 Determination and Synergy Analysis
The MTT assay is a colorimetric method used to assess cell viability.[5]
Materials:
-
This compound
-
Partner Drug
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the partner drug separately in a complete culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment:
-
Single-Agent: Treat cells with increasing concentrations of this compound or the partner drug alone.
-
Combination: Treat cells with various combinations of this compound and the partner drug. Include untreated and vehicle-treated cells as controls.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each agent. For combination studies, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | [Concentrations] | [Values] | [Value] |
| Partner Drug | [Concentrations] | [Values] | [Value] |
| This compound + Partner Drug (Ratio 1) | [Concentrations] | [Values] | - |
| This compound + Partner Drug (Ratio 2) | [Concentrations] | [Values] | - |
| Combination Ratio | Combination Index (CI) at ED50 | Interpretation |
| [Ratio 1] | [Value] | [Synergy/Additive/Antagonism] |
| [Ratio 2] | [Value] | [Synergy/Additive/Antagonism] |
Mechanistic Studies
Once synergy is confirmed, the next step is to investigate the underlying molecular mechanisms.
Protocol: Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound, the partner drug, or the combination at synergistic concentrations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[7][8]
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Data Presentation:
| Treatment Group | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Partner Drug | [Value] | [Value] | [Value] |
| This compound + Partner Drug | [Value] | [Value] | [Value] |
Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and activation of key proteins involved in cell survival and apoptosis pathways.[9]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the NF-κB and MAPK pathways, and apoptosis-related proteins like Bcl-2, Bax, and cleaved caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1][10]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein | Control (Relative Expression) | This compound | Partner Drug | This compound + Partner Drug |
| p-p65/p65 | 1.0 | [Value] | [Value] | [Value] |
| p-ERK/ERK | 1.0 | [Value] | [Value] | [Value] |
| Bcl-2 | 1.0 | [Value] | [Value] | [Value] |
| Bax | 1.0 | [Value] | [Value] | [Value] |
| Cleaved Caspase-3 | 1.0 | [Value] | [Value] | [Value] |
Hypothetical Signaling Pathway Modulated by this compound Synergy
Based on its known anti-inflammatory and emerging antitumor roles, a plausible hypothesis is that this compound, in synergy with a partner drug, could co-target key pro-survival signaling pathways such as NF-κB and MAPK, leading to enhanced apoptosis.
Figure 2: Hypothetical signaling pathway for this compound synergy.
Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of target genes.[2][3]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)[11]
-
Gene-specific primers (for genes involved in apoptosis and signaling pathways)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using gene-specific primers and a master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Data Presentation:
| Gene | Control (Fold Change) | This compound | Partner Drug | This compound + Partner Drug |
| BCL2 | 1.0 | [Value] | [Value] | [Value] |
| BAX | 1.0 | [Value] | [Value] | [Value] |
| CASP3 | 1.0 | [Value] | [Value] | [Value] |
| NFKB1 | 1.0 | [Value] | [Value] | [Value] |
| FOS | 1.0 | [Value] | [Value] | [Value] |
In Vivo Synergy Studies
Promising in vitro synergistic combinations should be validated in animal models.
Protocol: Xenograft/Syngeneic Tumor Model for In Vivo Synergy Assessment
This protocol outlines a typical in vivo study to evaluate the synergistic antitumor effects of this compound.[12][13]
Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Tumor cells
-
This compound and partner drug formulations suitable for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Partner Drug alone, this compound + Partner Drug).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | [Value] | - | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Partner Drug | [Value] | [Value] | [Value] |
| This compound + Partner Drug | [Value] | [Value] | [Value] |
Conclusion
The experimental designs and protocols provided in these application notes offer a comprehensive guide for the systematic investigation of the synergistic effects of this compound. By following this structured approach, researchers can generate robust data to support the development of novel combination therapies with enhanced therapeutic potential. The elucidation of the underlying mechanisms of synergy will be critical for optimizing treatment strategies and identifying patient populations most likely to benefit from such combinations.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. Collection - Data from Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - Cancer Research Communications - Figshare [figshare.com]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cinchonain Ia in Cell Culture Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Cinchonain Ia in cell culture media. The following troubleshooting guides and FAQs are designed to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity over time in my cell culture experiments. What are the potential causes?
A1: The loss of this compound activity in cell culture media can be attributed to several factors. Like many polyphenolic compounds, this compound's stability can be compromised by components within the media and the culture environment itself. Key potential causes include:
-
pH of the Media: The stability of phenolic compounds is often pH-dependent. Standard cell culture media is typically buffered around pH 7.4, but cellular metabolism can cause local pH shifts, potentially leading to the degradation of the compound.
-
Oxidation: this compound, with its multiple hydroxyl groups, is susceptible to oxidation. Dissolved oxygen in the media, as well as the presence of metal ions, can catalyze oxidative degradation.[1][2]
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Light Exposure: Many phenolic compounds are light-sensitive.[1][3] Exposure of your media containing this compound to ambient light can lead to photodegradation.
-
Enzymatic Degradation: If you are using a serum-containing medium, esterases and other enzymes present in the serum can metabolize this compound.[1][4] Additionally, the cells themselves may produce intracellular or extracellular enzymes that could degrade the compound.
-
Binding to Serum Proteins: If your culture medium is supplemented with serum, this compound may bind to proteins like albumin.[5][6][7] This binding can sequester the compound, making it unavailable to the cells and potentially affecting its stability.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: To determine the stability of this compound in your experimental setup, you can perform a stability study. The general steps for this are outlined in the "Experimental Protocols" section below. This involves incubating this compound in your cell culture medium (with and without cells) over a time course and measuring its concentration at different time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Q3: What steps can I take to improve the stability of this compound in my cell culture experiments?
A3: To enhance the stability of this compound, consider the following strategies:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound in a suitable solvent (like DMSO) and add it to the culture medium immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
-
Minimize Light Exposure: Protect your media and stock solutions from light by using amber-colored tubes or wrapping them in aluminum foil.[10]
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media, this can eliminate the issue of enzymatic degradation and protein binding from serum components.
-
Consider Antioxidants: The addition of antioxidants to the culture media could potentially reduce oxidative degradation. However, this should be done with caution as it may interfere with your experimental results.
-
Optimize pH: While altering the pH of cell culture media is generally not advisable, being aware of potential pH shifts due to high cell densities can be important. Ensure your media has sufficient buffering capacity.
-
Frequent Media Changes: More frequent replacement of the culture medium can help maintain a consistent concentration of active this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in media. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Prepare fresh solutions of this compound for each experiment. 3. Minimize the time between adding this compound to the media and starting the experiment. |
| Precipitate formation in media | Poor solubility of this compound at the working concentration. | 1. Check the solubility of this compound in your culture medium. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).[11] 3. Prepare a more dilute stock solution. |
| No observable effect of this compound | Loss of active compound due to instability or binding to serum proteins. | 1. Increase the frequency of media changes to replenish the this compound. 2. If using serum, consider switching to a serum-free medium or a medium with reduced serum concentration. 3. Verify the activity of your this compound stock solution. |
| High background in assays | Degradation products of this compound may interfere with assays. | 1. Analyze the media for the presence of degradation products using HPLC or LC-MS. 2. If degradation is confirmed, take steps to improve stability (see FAQs). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC or LC-MS)
-
Appropriate solvent for this compound (e.g., DMSO)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Spiking the Media: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is minimal.
-
Time Points: Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube from the incubator.
-
Sample Processing: Immediately process the sample for analysis. This may involve protein precipitation if serum is present. A common method is to add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.[8]
-
Analysis: Analyze the supernatant from the processed samples using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.[12][13]
Visualizations
Caption: Factors influencing the stability of this compound in cell culture media.
Caption: A workflow for troubleshooting this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Cinchonain Ia Concentration for In Vitro Assays
Welcome to the technical support center for Cinchonain Ia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q2: How should I prepare the stock and working solutions of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-20 mM. This stock solution can be stored at -20°C or -80°C for several months. To prepare a working solution, dilute the stock solution in your desired cell culture medium or assay buffer to the final experimental concentrations. It is advisable to perform serial dilutions to reach the final concentration, as a large, single dilution step can sometimes cause the compound to precipitate out of solution.
Q.3: What is a good starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific assay and cell type being used. Based on available literature for similar compounds and general practices, a good starting point for dose-response experiments is to use a broad concentration range, for example, from 0.1 µM to 100 µM. This range will help in determining the effective concentration and identifying any potential cytotoxicity at higher concentrations.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A cytotoxicity assay, such as the MTT or MTS assay, should be performed to determine the concentration range at which this compound is not toxic to your cells. This is crucial for interpreting the results of other bioassays accurately. You should treat your cells with a range of this compound concentrations for the same duration as your planned experiment and measure cell viability. The concentration that reduces cell viability by 50% is known as the IC50 value for cytotoxicity. For your functional assays, it is best to use concentrations well below the cytotoxic IC50 value.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Problem: After diluting the DMSO stock solution into the aqueous cell culture medium, a precipitate is observed.
-
Possible Causes & Solutions:
-
High Final Concentration: The final concentration of this compound may be too high for its solubility in the aqueous medium. Try using a lower final concentration.
-
Rapid Dilution: Diluting the DMSO stock too quickly into the aqueous medium can cause the compound to crash out of solution. Try adding the stock solution dropwise while gently vortexing or mixing the medium.
-
Low Temperature: The temperature of the medium may be too low. Ensure your medium is at 37°C before adding the this compound stock solution.
-
Serum Concentration: The presence of serum can sometimes aid in solubility. If using a serum-free medium, consider whether a low percentage of serum could be added without interfering with your assay.
-
Issue 2: High Background or Assay Interference
-
Problem: Inconsistent or high background signals are observed in a colorimetric or fluorometric assay.
-
Possible Causes & Solutions:
-
Compound Interference: this compound, like many natural products, may possess inherent color or fluorescence that can interfere with the assay readout. To check for this, run a control experiment with this compound in the assay buffer without cells or the target enzyme.
-
DMSO Effects: Although unlikely at low concentrations, the DMSO vehicle could be affecting the assay components. Ensure your vehicle control (medium with DMSO) is properly subtracted from your experimental values.
-
Non-specific Reactivity: Some compounds can react directly with assay reagents. Consider if your assay is susceptible to interference from compounds with antioxidant properties, as this compound is a polyphenol.
-
Issue 3: Lack of Expected Biological Activity
-
Problem: this compound does not show the expected biological effect in the chosen assay.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration range tested may be too low. If no cytotoxicity is observed, consider testing higher concentrations.
-
Incorrect Assay Window: The timing of the assay may not be optimal to observe the effect. For example, in gene expression studies, the effect of a compound may be transient. A time-course experiment can help determine the optimal endpoint.
-
Cell Type Specificity: The biological activity of a compound can be highly dependent on the cell type. The chosen cell line may not be a suitable model to observe the desired effect.
-
Experimental Protocols & Data Presentation
General Guidelines for In Vitro Assays
For accurate and reproducible results, it is essential to follow standardized experimental protocols. Below are general methodologies for key assays. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
Table 1: Recommended Starting Concentrations for this compound in Various In Vitro Assays
| Assay Type | Cell Line Example | Starting Concentration Range (µM) | Incubation Time | Positive Control |
| Cytotoxicity (MTT Assay) | RAW 264.7 | 0.1 - 200 | 24 - 72 hours | Doxorubicin |
| Anti-inflammatory (NO Assay) | LPS-stimulated RAW 264.7 | 1 - 100 | 24 hours | L-NMMA |
| Antioxidant (DPPH Assay) | Cell-free | 1 - 100 | 30 minutes | Ascorbic Acid |
| Antioxidant (ABTS Assay) | Cell-free | 1 - 100 | 10 minutes | Trolox |
| Enzyme Inhibition (Hyaluronidase) | Enzyme-based | 1 - 100 | 20 minutes | Apigenin |
| Enzyme Inhibition (Elastase) | Enzyme-based | 1 - 100 | 20 minutes | Oleanolic Acid |
Note: The IC50 values for this compound in these specific assays are not widely reported and should be determined empirically. The provided concentration ranges are starting points for optimization.
Detailed Methodologies
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS) and a positive control inhibitor (e.g., L-NMMA).
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent system according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antioxidant Assays (DPPH & ABTS)
-
DPPH Assay:
-
Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS Assay:
-
Prepare the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS solution with potassium persulfate.
-
In a 96-well plate, add various concentrations of this compound to the ABTS radical solution.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Enzyme Inhibition Assays (Hyaluronidase & Elastase)
-
General Protocol:
-
Pre-incubate the enzyme (e.g., hyaluronidase or elastase) with various concentrations of this compound for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate (e.g., hyaluronic acid for hyaluronidase, N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase).
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the product formation using a spectrophotometer at the appropriate wavelength.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Signaling Pathways & Experimental Workflows
While the specific signaling pathways modulated by this compound are still under investigation, many natural polyphenolic compounds are known to interact with key inflammatory and antioxidant pathways. The following diagrams illustrate hypothetical mechanisms of action and a general experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow for investigating this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Postulated activation of the Keap1-Nrf2 antioxidant pathway.
References
Technical Support Center: Cinchonain Ia Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Cinchonain Ia. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound using chromatography.
1. Poor Separation or No Separation of this compound
-
Question: I'm running a column but my fractions are all mixed, or this compound is not separating from other compounds. What should I do?
-
Answer:
-
Optimize Your Mobile Phase: this compound is a polar compound. For normal-phase chromatography (e.g., silica gel), you may need to increase the polarity of your eluent. Start with a non-polar solvent and gradually introduce a more polar solvent (gradient elution). For reversed-phase chromatography (e.g., C18), you will need to optimize the ratio of your aqueous and organic solvents.
-
Check Your Stationary Phase: Silica gel is the most common stationary phase for column chromatography[1]. However, due to its acidic nature, it can sometimes cause issues with acid-sensitive compounds[2]. If you suspect compound degradation, consider using a different stationary phase like alumina or a deactivated silica gel[2]. For highly polar and ionizable compounds like this compound, reversed-phase chromatography is often a better choice[1].
-
TLC First: Before running a column, always optimize your separation on a Thin Layer Chromatography (TLC) plate. This will help you determine the appropriate solvent system for your column chromatography[3].
-
Sample Overload: Loading too much sample onto the column can lead to poor separation[4]. As a general rule, the weight of the stationary phase should be 20 to 100 times the weight of your crude sample[1].
-
2. Peak Tailing or Broadening
-
Question: My this compound peak is tailing or very broad in my chromatogram. How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: this compound is a polyphenolic compound and can be ionizable. For reversed-phase chromatography, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase can protonate the phenolic hydroxyl groups, reducing their interaction with residual silanols on the stationary phase and leading to sharper peaks[1].
-
Use a Buffer: In some cases, using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape for ionizable compounds[1].
-
Lower the Flow Rate: A slower flow rate allows for better equilibrium between the mobile and stationary phases, which can lead to sharper peaks. However, be mindful that this will also increase the run time.
-
Check for Column Contamination: A contaminated column or guard column can lead to peak tailing. Ensure your column is properly cleaned and regenerated between runs.
-
3. This compound is Not Eluting from the Column
-
Question: I've been running my column for a long time, but I can't seem to get my this compound to come off. What's happening?
-
Answer:
-
Insufficient Mobile Phase Polarity (Normal Phase): If you are using normal-phase chromatography (e.g., silica gel), your mobile phase may not be polar enough to elute the highly polar this compound. Gradually increase the percentage of the polar solvent in your mobile phase.
-
Strong Retention on Stationary Phase (Reversed Phase): In reversed-phase chromatography, if your mobile phase is too aqueous, this compound may be too strongly retained. Increase the organic solvent concentration in your mobile phase.
-
Compound Degradation: It is possible that this compound is degrading on the stationary phase, especially if you are using an acidic silica gel with a sensitive compound[4]. You can test the stability of your compound on silica gel using a 2D TLC plate[4].
-
Irreversible Adsorption: Some highly polar compounds can irreversibly adsorb to the stationary phase. In such cases, a different stationary phase or a different chromatographic technique may be necessary.
-
4. Low Recovery of this compound
-
Question: After purification, my yield of this compound is very low. What are the possible reasons?
-
Answer:
-
Compound Decomposition: As mentioned, this compound might be degrading on the column. Consider deactivating your silica gel or using an alternative stationary phase[2].
-
Irreversible Adsorption: A portion of your compound may be permanently stuck to the column.
-
Incomplete Elution: You may not have used a strong enough mobile phase to elute all of the this compound from the column. Try flushing the column with a very polar solvent at the end of your run to see if more compound elutes.
-
Sample Loss During Workup: Evaluate your sample preparation and fraction collection steps to ensure you are not losing your compound during these processes.
-
Experimental Protocols
While a specific, validated protocol for this compound purification was not found in the immediate search, a general approach based on the purification of similar polyphenolic compounds can be proposed. This should be used as a starting point and optimized for your specific sample and equipment.
General Protocol for Flash Chromatography (Normal Phase)
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common starting point[1].
-
Mobile Phase Selection (based on TLC):
-
Develop a solvent system using TLC that gives your this compound an Rf value of approximately 0.2-0.3.
-
A common solvent system for polyphenols is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude extract in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel (dry loading)[2].
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the selected mobile phase.
-
If a gradient elution is needed, gradually increase the proportion of the polar solvent.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.
General Protocol for Preparative HPLC (Reversed Phase)
-
Column Selection: A C18 column is a good starting point for the purification of polyphenols[6].
-
Mobile Phase:
-
A typical mobile phase consists of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): Water, often with a pH modifier like 0.1% formic acid or acetic acid to improve peak shape[1].
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution:
-
Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 30-60 minutes.
-
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter it through a 0.22 or 0.45 µm filter before injection.
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has strong absorbance.
-
Fraction Collection: Collect the peak corresponding to this compound.
Data Presentation
Table 1: Common Stationary Phases for Chromatography
| Stationary Phase | Type | Polarity | Typical Use for this compound |
| Silica Gel | Normal Phase | Polar | Good for initial cleanup, but potential for degradation. |
| Alumina | Normal Phase | Polar (can be acidic, neutral, or basic) | Alternative to silica gel, especially if basic conditions are needed. |
| C18 (ODS) | Reversed Phase | Non-polar | Often the preferred choice for purifying polar compounds like this compound. |
| C8 | Reversed Phase | Non-polar | Less retentive than C18, can be useful for more hydrophobic compounds. |
Table 2: Common Mobile Phase Solvents (in order of increasing polarity)
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
| Water | 10.2 |
Visualizations
Caption: General workflow for this compound purification.
References
- 1. biotage.com [biotage.com]
- 2. Purification [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cinchonain Ia Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Cinchonain Ia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonolignan, a type of natural polyphenol, that has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, like many polyphenolic compounds, this compound is characterized by low water solubility and poor intestinal absorption, which leads to low oral bioavailability. This significantly limits its therapeutic potential as the concentration reaching the systemic circulation and target tissues after oral administration is often insufficient to exert a pharmacological effect.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is attributed to several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
Limited Membrane Permeability: The chemical structure of this compound may not be optimal for passive diffusion across the intestinal epithelial cell membrane.
-
Presystemic Metabolism: this compound may be subject to first-pass metabolism in the intestine and liver, where it can be rapidly converted into metabolites and excreted.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be utilized to overcome the low bioavailability of this compound, primarily focusing on improving its solubility and absorption. These include:
-
Lipid-Based Delivery Systems: Encapsulating this compound in lipid-based nanocarriers is a highly effective approach.[2][3] Examples include:
-
Nanoliposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound.[4] A study has shown that encapsulating this compound in nanoliposomes can be an effective delivery strategy.[5]
-
Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid and liquid lipids, creating an imperfect crystal lattice that allows for higher drug loading and stability.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve its dissolution velocity.
Q4: Are there any in vivo data demonstrating enhanced bioavailability of this compound with these formulation strategies?
A4: While specific pharmacokinetic studies directly comparing different this compound formulations are limited, a study involving the co-administration of this compound and L-asparaginase in a nanoliposomal formulation demonstrated significant in vivo anti-tumor efficacy in a mouse model.[5] This suggests that the nanoliposomal formulation successfully delivered this compound to the target site. Although this study did not provide detailed pharmacokinetic parameters for this compound alone, it highlights the potential of lipid-based nanocarriers. For illustrative purposes, the table below presents representative pharmacokinetic data for a similar flavonolignan, silybin, demonstrating the significant improvement in bioavailability when formulated in a nanostructured lipid carrier (NLC) compared to a suspension.
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of a Flavonolignan (Silybin) in Rats Following Oral Administration of a Suspension vs. a Nanostructured Lipid Carrier (NLC) Formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Silybin Suspension | 150 ± 35 | 2.0 ± 0.5 | 650 ± 120 | 100 |
| Silybin-NLC | 450 ± 70 | 1.5 ± 0.5 | 2100 ± 350 | 323 |
Disclaimer: This data is for a structurally related flavonolignan, silybin, and is intended to be illustrative of the potential for bioavailability enhancement using lipid-based nanocarriers due to the lack of specific comparative pharmacokinetic data for this compound.
Troubleshooting Guides
Issue 1: Low and variable in vivo efficacy despite using a high dose of this compound.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability of unformulated this compound. | Formulate this compound using a bioavailability enhancement strategy, such as a lipid-based nanocarrier (e.g., nanoliposomes or NLCs). This will improve its solubility and absorption. |
| Degradation of this compound in the gastrointestinal tract. | Encapsulation within a lipid or polymeric carrier can protect this compound from the harsh environment of the stomach and enzymatic degradation in the intestines. |
| Rapid first-pass metabolism. | Lipid-based formulations, particularly those that promote lymphatic uptake, can partially bypass first-pass metabolism in the liver, increasing systemic exposure. |
Issue 2: Difficulty in achieving a consistent and reproducible pharmacokinetic profile.
| Potential Cause | Troubleshooting Step |
| Inconsistent dissolution of this compound in the GI tract. | Utilize a formulation that presents this compound in a pre-dissolved or readily dispersible state, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. |
| Variability in food intake affecting absorption. | Standardize the feeding schedule of experimental animals. Administer the formulation on an empty stomach followed by a defined feeding time to minimize food-related variability. |
| Inadequate analytical method sensitivity or selectivity. | Develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma, ensuring it is sensitive enough to detect low concentrations and is free from matrix interference. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoliposomes
-
Lipid Film Hydration Method: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. c. Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation at a temperature above the lipid phase transition temperature.
-
Size Reduction: a. Subject the resulting liposomal suspension to probe sonication or extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a specific size.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by separating the unencapsulated this compound from the liposomes using ultracentrifugation or column chromatography and quantifying the amount of this compound in the liposomal fraction.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model: a. Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: a. Divide the rats into two groups: a control group receiving a suspension of this compound in a vehicle (e.g., 0.5% carboxymethylcellulose) and a test group receiving the this compound-loaded nanoliposome formulation. b. Administer the formulations orally via gavage at a dose of 50 mg/kg.[8]
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Pharmacokinetic Analysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. b. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation: a. Precipitate the plasma proteins by adding a three-fold volume of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample). b. Vortex and centrifuge the samples to pellet the precipitated proteins. c. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions: a. Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: a. Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. b. Optimize the precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and sensitivity.
-
Quantification: a. Construct a calibration curve using standard solutions of this compound in blank plasma. b. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo oral bioavailability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured lipid carriers for oral delivery of silymarin: Improving its absorption and in vivo efficacy in type 2 diabetes and metabolic syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
preventing Cinchonain Ia degradation during extraction
Technical Support Center: Cinchonain Ia Extraction This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive polyphenol, specifically a flavanolignan, found in the bark of Cinchona species and other plants. It is of significant interest due to its potential therapeutic properties. However, like many polyphenols, this compound is highly susceptible to degradation. Its complex structure, featuring multiple hydroxyl groups, makes it vulnerable to oxidation, hydrolysis, and other chemical changes when exposed to factors like heat, light, oxygen, and non-optimal pH levels. This degradation can lead to a significant loss of yield and bioactivity, compromising experimental results and the efficacy of the final product.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The degradation of this compound is influenced by several factors. Bioactive compounds in plants are often vulnerable and can be easily degraded by enzymes, heat, pH, oxidation, light, and hydrolysis[1]. Key factors include:
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by enzymes (like polyphenol oxidase) or metal ions, is a major degradation pathway.
-
Temperature: High temperatures accelerate chemical reactions, including oxidation and hydrolysis, leading to faster degradation[1][2].
-
pH: The pH of the extraction solvent significantly impacts the stability of polyphenols. Extreme pH values (both highly acidic and alkaline) can catalyze hydrolysis and structural rearrangement.
-
Light: Exposure to UV or even visible light can provide the energy for photolytic degradation reactions[2].
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can actively degrade this compound.
Q3: What are the visible signs of this compound degradation in an extract?
A3: A primary visual indicator of polyphenol degradation, particularly oxidation, is a change in the color of the extract. Fresh, well-preserved extracts are typically light-colored. As degradation proceeds, the extract may turn progressively yellow, then brown, and finally a dark brown or black color. This is due to the formation of polymeric oxidation products. While color change is a strong indicator, the absence of it does not guarantee stability. Quantitative analysis via methods like high-performance liquid chromatography (HPLC) is necessary for confirmation[3][4].
Troubleshooting Guide
This section addresses common problems encountered during this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Oxidative Degradation: Exposure to air during grinding, extraction, or filtration. | - Blanket the extraction vessel with an inert gas (Nitrogen or Argon).- Add antioxidants like ascorbic acid (0.1-1% w/v) or sodium metabisulfite to the solvent. |
| Inappropriate Solvent: Solvent polarity is not optimal for this compound solubility. | - Use a mixture of ethanol and water; concentrations between 60-80% ethanol are often effective for polyphenols[5].- Methanol can also be efficient for lower molecular weight polyphenols[6]. | |
| High Temperature: Excessive heat is degrading the target compound. | - Perform extraction at lower temperatures (e.g., 25-50°C) or under refrigerated conditions if possible[6].- If using heat-assisted methods (e.g., MAE), optimize for the shortest possible time to minimize thermal degradation[7]. | |
| Extract is Dark Brown/Black | Severe Oxidation: Widespread degradation of phenolic compounds. | - Immediately implement all anti-oxidation strategies.- Pre-treat the plant material by freeze-drying, which can retain higher phenolic content than air-drying[6].- Ensure all solvents are de-gassed before use. |
| Enzymatic Browning: Polyphenol oxidases (PPOs) are active. | - Blanch the fresh plant material briefly in hot water or steam before extraction to denature enzymes.- Add enzyme inhibitors like citric acid or ascorbic acid to the extraction solvent. | |
| Inconsistent Results Batch-to-Batch | Variable Extraction Parameters: Minor changes in time, temperature, or solvent ratio. | - Standardize and strictly control all parameters: time, temperature, solvent-to-solid ratio, and agitation speed.- Use a validated analytical method like HPLC to quantify results accurately[3]. |
| Degradation During Storage: The extract is degrading after collection but before analysis. | - Store extracts at low temperatures (-20°C or -80°C) in amber vials, purged with inert gas.- Analyze samples as quickly as possible after extraction. |
Quantitative Data on Extraction Parameters
Optimizing extraction conditions is critical for maximizing yield and stability. The following table summarizes the effects of key parameters on polyphenol recovery, based on studies of similar compounds.
| Parameter | Condition | Effect on Yield & Stability | Rationale |
| Solvent | 60-80% Ethanol in Water | Optimal | Balances polarity for extracting a wide range of polyphenols. Pure ethanol may be less effective.[5] |
| Acidified Ethanol (e.g., with citric or formic acid) | Often Improved | An acidic environment (pH 2-5) can enhance the stability of many phenolic compounds.[8] | |
| Temperature | 25 - 50°C | Good Stability | Minimizes thermal degradation while allowing for efficient extraction.[6] |
| 50 - 70°C | Higher Yield, Risk of Degradation | Increased solubility and diffusion can improve yield, but the risk of degradation also increases significantly. Time must be carefully controlled.[1][8] | |
| > 80°C | High Risk | Generally not recommended for sensitive compounds like this compound due to rapid thermal degradation.[7] | |
| pH | 4.0 - 6.0 | Optimal Stability | A slightly acidic environment helps prevent hydrolysis and oxidation. |
| < 3.0 or > 7.0 | Risk of Degradation | Both strongly acidic and neutral-to-alkaline conditions can catalyze degradation pathways. | |
| Time | 15 - 60 minutes | Method Dependent | For Ultrasound-Assisted Extraction (UAE), shorter times (e.g., 15 min) may be sufficient[7]. Longer times increase exposure to degradative factors. |
| 1 - 5 hours | Method Dependent | Conventional maceration may require longer times. The optimum must be determined experimentally to balance yield and degradation[9]. |
Detailed Experimental Protocol: Stabilized Extraction of this compound
This protocol incorporates measures to minimize degradation.
1. Material Preparation:
-
Freeze-dry fresh plant material immediately after harvesting to preserve compound integrity and inactivate degradative enzymes.
-
Grind the lyophilized material into a fine powder (e.g., 40-60 mesh) under cryogenic conditions (using liquid nitrogen) to prevent frictional heating and oxidation.
2. Solvent Preparation (per 100 mL):
-
Combine 70 mL of HPLC-grade ethanol with 30 mL of ultrapure water.
-
Add 100 mg of ascorbic acid (0.1% w/v) as an antioxidant.
-
Adjust the pH to approximately 4.5 using a dilute solution of formic or citric acid.
-
Degas the solvent by sonicating for 15 minutes or by bubbling argon gas through it for 10 minutes.
3. Extraction Procedure (Ultrasound-Assisted):
-
Weigh 5 g of the powdered plant material into a 250 mL amber glass flask.
-
Add 100 mL of the prepared extraction solvent (a 1:20 solid-to-liquid ratio).
-
Blanket the headspace of the flask with nitrogen or argon gas and seal tightly.
-
Place the flask in an ultrasonic bath with temperature control set to 35°C.
-
Sonicate for 30 minutes. Ensure the water in the bath does not exceed the set temperature.
4. Sample Recovery and Storage:
-
Immediately after extraction, centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid material.
-
Decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
Blanket the vial with nitrogen or argon before capping.
-
For immediate analysis, place the vial in an autosampler cooled to 4°C.
-
For long-term storage, store the vial at -80°C.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow for stabilized this compound extraction.
Caption: Troubleshooting logic for a degraded extract.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimal conditions for anthocyanins extracting from some food wastes [cjes.guilan.ac.ir]
- 9. Optimizing of the extraction conditions for anthocyanin’s from purple corn flour (Zea mays L): Evidences on selected properties of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Cell Concentration on Cinchonain Ia IC50 Values
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the bioactivity of Cinchonain Ia. It provides troubleshooting advice and standardized protocols to address potential variability in IC50 values arising from differences in cell concentration during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound different from published values?
A1: Variations in IC50 values between different studies are common and can be attributed to several factors.[1] Differences in experimental conditions such as the specific cell line used, purity of the this compound compound, incubation time, and the cell seeding density can all influence the outcome.[1] It is crucial to standardize these parameters within your own experiments to ensure reproducibility.
Q2: How does cell seeding density affect the IC50 value of a compound?
A2: Cell density is a critical factor that can significantly alter the apparent IC50 value.[1][2] Generally, lower cell densities may render cells more susceptible to a drug, resulting in a lower IC50 value.[2] Conversely, higher cell densities can lead to increased chemoresistance and a higher IC50 value.[3][4] This can be due to factors like altered cell metabolism of the compound, changes in cell growth phase, or cell-cell contact signaling.[1]
Q3: What is the expected trend for this compound IC50 values as I change the cell concentration?
A3: While specific data on this compound is limited, based on general principles of pharmacology, you can expect the IC50 value to increase as you increase the cell seeding density. Higher concentrations of cells may metabolize the compound more rapidly or secrete growth factors that promote survival, thus requiring a higher concentration of this compound to achieve 50% inhibition.
Troubleshooting Guide
Issue: High variability in this compound IC50 values across replicate plates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can alter the effective concentration of this compound.
-
Possible Cause 3: Variation in Incubation Time. The duration of exposure to this compound can significantly impact the IC50 value.[2]
-
Solution: Standardize the incubation time across all experiments. A common practice is to incubate for a period that is double the doubling time of the specific cell line being used.[2]
-
Issue: IC50 values are consistently higher than expected.
-
Possible Cause: High Cell Seeding Density. As mentioned, denser cell populations can be more resistant to treatment.[3][4]
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Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay. This involves testing a range of cell concentrations to find a density that is within the linear range of your viability assay (e.g., MTT, resazurin) and provides reproducible results.
-
Data Presentation: Expected Impact of Cell Density on this compound IC50
The following table provides a hypothetical example of how this compound IC50 values might vary with different initial cell seeding densities in a 96-well plate format for a cancer cell line with a 24-hour doubling time, following a 48-hour incubation period.
| Cell Line | Seeding Density (cells/well) | This compound IC50 (µM) - Hypothetical |
| NTERA-2 | 2,000 | 15.2 |
| NTERA-2 | 5,000 | 28.7 |
| NTERA-2 | 10,000 | 45.1 |
| NTERA-2 | 20,000 | 78.9 |
Note: This data is illustrative and intended to demonstrate a potential trend. Actual values will depend on the specific cell line and experimental conditions.
Experimental Protocols
Protocol for Determining the Effect of Cell Concentration on IC50 Values using an MTT Assay
This protocol outlines a method to assess how different cell seeding densities affect the IC50 of this compound.
-
Cell Culture and Seeding:
-
Culture cells to the logarithmic growth phase.
-
Harvest and count the cells, then prepare cell suspensions of varying concentrations (e.g., 1x10⁴, 2.5x10⁴, 5x10⁴, and 1x10⁵ cells/mL).
-
Seed 100 µL of each cell suspension into the inner wells of separate 96-well plates to achieve densities of 1,000, 2,500, 5,000, and 10,000 cells/well.[6] Fill the outer wells with 100 µL of sterile PBS.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of treatment concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for a predetermined time, typically 48 to 72 hours, depending on the cell line's doubling time.[2]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data by converting absorbance values to percentage of viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value for each cell seeding density.[5]
-
Visualizations
Caption: Experimental workflow for determining IC50 values at different cell densities.
Caption: Hypothetical signaling pathways affected by cell density.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Cinchonain Ia HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during the High-Performance Liquid Chromatography (HPLC) analysis of Cinchonain Ia.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
Peak tailing is a common artifact in HPLC, where the peak asymmetry factor is greater than one. This can lead to inaccurate quantification and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | This compound, with its amine groups, can interact with free silanol groups on the silica-based stationary phase. |
| - Use a base-deactivated column (end-capped). | |
| - Add a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%). | |
| - Operate at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the basic analytes and minimize interaction with silanol groups.[1] | |
| Column Overload | Injecting too much sample can saturate the stationary phase.[2] |
| - Reduce the injection volume or dilute the sample. | |
| Column Contamination/Deterioration | Accumulation of matrix components from plant extracts can lead to active sites and peak tailing.[3] |
| - Use a guard column and replace it regularly. | |
| - Implement a robust sample preparation method, such as Solid Phase Extraction (SPE), to clean up the sample before injection.[4] | |
| - Flush the column with a strong solvent. | |
| Extra-Column Effects | Dead volume in the HPLC system can cause peak broadening and tailing.[3] |
| - Ensure all fittings and tubing are properly connected and have minimum length. |
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Cinchonain Ia Dosage Refinement for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Cinchonain Ia for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new animal study?
A1: Direct dosage data for this compound is limited in publicly available literature. However, a study on its stereoisomer, Cinchonain Ib, demonstrated an insulinotropic effect in rats at an oral dose of 108 mg/kg[1]. For structurally related A-type and B-type procyanidins, effective oral doses in rodents for anti-inflammatory and metabolic studies range from 1 mg/kg to 500 mg/kg. Therefore, a pilot study with a dose range of 50-150 mg/kg for oral administration is a reasonable starting point.
Q2: How can I determine the optimal route of administration for this compound?
A2: The optimal route of administration depends on the experimental goals, the target organ, and the pharmacokinetic properties of this compound.
-
Oral (PO): Suitable for assessing systemic effects after gastrointestinal absorption. It is a common route for compounds intended for oral drug development.
-
Intraperitoneal (IP): Bypasses first-pass metabolism in the liver, leading to higher bioavailability compared to the oral route. It is often used for initial efficacy studies.
-
Intravenous (IV): Provides 100% bioavailability and is used for pharmacokinetic studies or when a rapid and precise systemic concentration is required.
It is recommended to start with the intended clinical route of administration if known. Otherwise, oral or intraperitoneal routes are common for initial screening.
Q3: What are the potential challenges when working with this compound in animal studies?
A3: Like many polyphenolic compounds, this compound may present challenges with:
-
Solubility: It may have poor solubility in aqueous solutions, making formulation for in vivo administration difficult.
-
Bioavailability: Oral bioavailability may be low due to poor absorption and first-pass metabolism.
-
Stability: It may be susceptible to degradation under certain pH and light conditions.
Q4: Are there any known signaling pathways affected by this compound or related compounds?
A4: this compound has been noted for its anti-inflammatory activity.[2] Structurally similar procyanidins have been shown to modulate key inflammatory and metabolic signaling pathways, including:
-
NF-κB Signaling Pathway: Procyanidins can inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitory protein, IκB.[3][4][5] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][5][6]
-
Insulin Signaling Pathway: Procyanidins have been shown to activate the insulin receptor and downstream targets like Akt and MAPK, which are crucial for glucose uptake and metabolism.[2][7][8][9]
-
Nrf2 Signaling Pathway: Procyanidin B2 has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[10]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound for In Vivo Administration
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low aqueous solubility | Vehicle Optimization | 1. Start with common vehicles like saline or PBS. 2. If solubility is poor, consider using a co-solvent system such as a mixture of saline with a small percentage (e.g., 5-10%) of DMSO, ethanol, or polyethylene glycol (PEG). Ensure the final concentration of the organic solvent is non-toxic to the animals. 3. For oral administration, consider formulating as a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) or gum arabic. |
| Compound Precipitation | Formulation Check | 1. Prepare the formulation fresh before each administration. 2. Visually inspect the formulation for any precipitation before and during administration. 3. If precipitation occurs, try gentle warming or sonication to redissolve the compound. Ensure the compound is stable at the temperature used for warming. |
Issue 2: High Variability in Animal Response to this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Dosing | Technique Refinement | 1. Ensure accurate calculation of the dose for each animal based on its body weight. 2. For oral gavage, use appropriate needle size and length to ensure direct delivery to the stomach.[1][11][12][13][14] 3. For injections (IP/IV), ensure proper needle placement and slow, consistent injection speed.[15][16][17][18][19][20][21][22][23][24] |
| Animal Stress | Handling and Acclimation | 1. Handle animals gently and consistently to minimize stress, which can affect physiological responses.[11] 2. Allow for an adequate acclimation period before starting the experiment. |
| Biological Factors | Experimental Design | 1. Ensure animals are of a similar age and from the same genetic background. 2. Randomize animals into different treatment groups. 3. Consider potential sex-dependent differences in response. |
Dosage Summary Tables
Table 1: Reported Oral Dosages of Cinchonain Ib and Related Procyanidins in Rodent Models
| Compound | Animal Model | Dosage Range | Observed Effect | Reference |
| Cinchonain Ib | Rat | 108 mg/kg | Insulinotropic | [1] |
| Grape Seed Proanthocyanidins | Rat | 1 - 500 mg/kg/day | Anti-inflammatory | [25] |
| Grape Seed Proanthocyanidins | Rat | 100 - 400 mg/kg/day | Amelioration of testicular toxicity | [25] |
| Grape Seed Proanthocyanidins | Pig | 0.01% - 0.04% of diet | Improved gain:feed ratio, reduced serum creatinine | [13] |
Experimental Protocols
Oral Gavage Administration in Mice and Rats
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.[1][11][12][13][14][26][27][28]
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip).
-
Syringe.
-
This compound formulation.
-
Animal scale.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse or rat to immobilize its head and body.
-
Needle Measurement: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing injury.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position, slowly administer the this compound formulation.
-
Needle Removal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is used to evaluate the acute anti-inflammatory activity of compounds.[25][29][30][31][32]
Materials:
-
1% Carrageenan solution in sterile saline.
-
Pletismometer or calipers.
-
This compound formulation.
Procedure:
-
Baseline Measurement: Measure the initial paw volume of the rats.
-
Compound Administration: Administer this compound or the vehicle control to the respective groups of animals (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for the this compound-treated groups compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating this compound in animal models.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Oligomers of grape-seed procyanidin extract activate the insulin receptor and key targets of the insulin signaling pathway differently from insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The application of procyanidins in diabetes and its complications: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidin Promotes Translocation of Glucose Transporter 4 in Muscle of Mice through Activation of Insulin and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procyanidin B2 improves endothelial progenitor cell function and promotes wound healing in diabetic mice via activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. researchgate.net [researchgate.net]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. research.uky.edu [research.uky.edu]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. scribd.com [scribd.com]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 24. research.vt.edu [research.vt.edu]
- 25. inotiv.com [inotiv.com]
- 26. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 30. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Physicochemical Stability of Cinchonain Ia Formulations
Disclaimer: Specific stability data for Cinchonain Ia is limited in publicly available literature. This guide is based on the physicochemical properties of structurally related compounds, such as flavonoids and proanthocyanidins, and general principles of pharmaceutical formulation development as outlined in regulatory guidelines. Researchers should validate these recommendations for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a type of flavonolignan, a class of polyphenolic compounds.[1] Like many polyphenols, its structure, which includes multiple hydroxyl groups on aromatic rings, makes it susceptible to chemical degradation.[2] This instability can lead to a loss of potency, altered bioavailability, and the formation of potentially undesirable degradation products, making stability a critical aspect of its formulation development.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, which is similar to other flavonoids and proanthocyanidins, the most probable degradation pathways for this compound are:
-
Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are highly prone to oxidation, which can be catalyzed by light, heat, and trace metal ions. This often results in the formation of quinone-type structures and can lead to a brownish discoloration of the formulation.[2]
-
Hydrolysis: Formulations in aqueous environments, particularly at non-optimal pH, can lead to the cleavage of ester or ether linkages if present in the formulation matrix, or catalyze other degradative reactions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.
Q3: Which environmental factors are most likely to impact this compound stability?
The stability of polyphenolic compounds like this compound is significantly influenced by several environmental factors:
-
pH: The stability of flavonoids is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation or ionization of the phenolic hydroxyl groups, making them more susceptible to oxidation.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[4]
-
Oxygen: The presence of oxygen is a key factor in oxidative degradation.
-
Light: Exposure to light, especially UV radiation, can trigger photodegradation.[5]
-
Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.
Q4: What are some general strategies to enhance the stability of this compound formulations?
To mitigate the degradation of this compound, the following strategies can be employed:
-
pH Control: Use of buffering agents to maintain the pH of the formulation in a range where this compound is most stable.
-
Use of Antioxidants: Incorporating antioxidants, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.
-
Addition of Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Protection from Light: Using light-resistant primary packaging (e.g., amber glass vials or bottles) is crucial.
-
Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.
-
Lyophilization (Freeze-Drying): For aqueous formulations, lyophilization to produce a solid powder for reconstitution can enhance long-term stability by removing water.
Troubleshooting Guide
Problem: My this compound solution is turning brown over time.
-
Question: What is causing the color change and how can I prevent it?
-
Answer: A brown discoloration is a common indicator of oxidation. The phenolic hydroxyl groups in the this compound structure are likely being oxidized to form colored quinone-type compounds.
-
Troubleshooting Steps:
-
Limit Oxygen Exposure: Prepare and store the formulation under an inert gas like nitrogen. Use sealed containers with minimal headspace.
-
Add Antioxidants: Incorporate an antioxidant into your formulation. Common choices for aqueous systems include ascorbic acid and sodium metabisulfite. For lipid-based systems, consider butylated hydroxytoluene (BHT) or alpha-tocopherol.
-
Incorporate a Chelating Agent: Add a chelating agent such as EDTA to bind any trace metal ions that could be catalyzing the oxidation.
-
Protect from Light: Store the formulation in amber or opaque containers to prevent photo-initiated oxidation.
-
-
Problem: I am observing precipitation in my aqueous this compound formulation.
-
Question: Why is my this compound precipitating, and what can I do to improve its solubility?
-
Answer: Precipitation can be due to the inherently low aqueous solubility of this compound or a change in the formulation's pH that affects its solubility. Flavonoids are generally less soluble in neutral or acidic aqueous solutions.[2]
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate the pH of your formulation. This compound's solubility may increase at a higher pH, but be aware that this might compromise its chemical stability. A careful balance is needed.
-
Use of Co-solvents: Incorporate co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of the compound.
-
Employ Surfactants: The use of non-ionic surfactants can help to solubilize this compound by forming micelles.
-
Complexation: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of poorly soluble compounds.
-
-
Problem: My stability-indicating HPLC analysis shows a significant loss of this compound over time, with new peaks appearing.
-
Question: What do these new peaks represent, and how should I proceed?
-
Answer: The new peaks in your chromatogram are likely degradation products of this compound. A validated stability-indicating method is designed to separate these from the parent compound.[6]
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak at each stability time point. This will confirm that no degradation products are co-eluting with the parent peak.
-
Forced Degradation Studies: If not already done, perform forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress) to intentionally generate degradation products.[7] This will help in confirming that your HPLC method can separate all potential degradants and may help in identifying the degradation pathways.
-
Characterize Degradants: The information from the forced degradation study can be used to propose structures for the major degradation products, which may require further analysis by mass spectrometry (LC-MS).
-
Re-evaluate Formulation Strategy: Based on the conditions that caused significant degradation (e.g., acidic pH, presence of an oxidizing agent), revisit your formulation strategy to mitigate these specific degradation pathways.
-
-
Data Presentation
Disclaimer: The following tables contain illustrative data and are for example purposes only. Actual results will vary based on the specific formulation and storage conditions.
Table 1: Illustrative Example of Long-Term Stability Data for a this compound Formulation (Target Concentration: 1.0 mg/mL)
| Time Point | Storage Condition | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
| 0 | - | Clear, colorless solution | 5.5 | 100.0 | 0.15 |
| 3 Months | 25°C / 60% RH | Clear, colorless solution | 5.4 | 99.5 | 0.25 |
| 6 Months | 25°C / 60% RH | Clear, colorless solution | 5.4 | 98.9 | 0.38 |
| 3 Months | 40°C / 75% RH | Clear, pale yellow solution | 5.2 | 95.2 | 1.85 |
| 6 Months | 40°C / 75% RH | Clear, yellow solution | 5.0 | 90.8 | 4.20 |
Table 2: Illustrative Example of an Excipient Compatibility Study for this compound (Binary mixtures (1:1 ratio) stored at 50°C for 4 weeks)
| Excipient | Physical Appearance of Mixture | This compound Recovery (%) | Comments |
| Microcrystalline Cellulose | No change | 99.2 | Compatible |
| Lactose Monohydrate | Slight yellowing | 96.5 | Potential interaction, further investigation needed |
| Magnesium Stearate | Significant browning | 85.4 | Incompatible |
| Croscarmellose Sodium | Slight yellowing | 97.1 | Likely compatible, minor interaction observed |
| Polyvinylpyrrolidone (PVP) | No change | 99.5 | Compatible |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[5][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 1 hour, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place this compound solid powder in a hot air oven at 80°C for 24 hours.
-
Also, expose the stock solution (in a sealed vial) to 60°C for 24 hours.
-
After exposure, dissolve the solid or dilute the solution to the target concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound solid powder and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after exposure. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Aim for 5-20% degradation of the active ingredient for the results to be meaningful.[8] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
-
Protocol 2: General Procedure for Developing a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products and any formulation excipients.[9][10]
-
Information Gathering: Review the physicochemical properties of this compound, such as its solubility and UV absorbance spectrum, to inform initial method parameters.
-
Initial Method Development:
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to achieve sharp peaks for phenolic compounds.
-
Detection Wavelength: Use a PDA detector to monitor the elution and select a wavelength that provides good sensitivity for this compound and its potential degradation products.
-
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column temperature can be set to 25-30°C.
-
-
Method Optimization and Specificity:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.
-
Check for peak purity of the this compound peak in the presence of its degradants and formulation excipients.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Already demonstrated through the forced degradation study.
-
Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the expected concentration) and plot a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound formulation instability.
References
- 1. Cinchonain-Ib - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. japsonline.com [japsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. web.vscht.cz [web.vscht.cz]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Cinchonain Ia and Cinchonain Ib
For Researchers, Scientists, and Drug Development Professionals
Cinchonain Ia and Cinchonain Ib, both naturally occurring flavonolignans, have garnered interest in the scientific community for their potential therapeutic applications. While structurally similar, subtle differences in their chemical makeup can lead to distinct biological activities. This guide provides a comparative overview of the current experimental data on the bioactivities of this compound and Cinchonain Ib, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivities of this compound and Cinchonain Ib. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.
| Bioactivity | Assay | Compound | Result (IC50/EC50) | Reference |
| Antioxidant | DPPH Radical Scavenging | This compound | Data not available | |
| DPPH Radical Scavenging | Cinchonain Ib | Data not available | ||
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | This compound | Data not available | |
| Lipoxygenase (LOX) Inhibition | Cinchonain Ib | Data not available | ||
| NF-κB Inhibition | This compound | Data not available | ||
| NF-κB Inhibition | Cinchonain Ib | Data not available | ||
| Antiviral | Influenza Neuraminidase Inhibition | This compound | Data not available | |
| Influenza Neuraminidase Inhibition | Cinchonain Ib | Data not available | ||
| Cytotoxicity | NTERA-2 Cancer Stem Cells (2D) | This compound | 2.30 ± 0.29 µg/mL | [1] |
| A549 Lung Carcinoma Cells (2D) | This compound | ~9.2 µg/mL | [1] | |
| NTERA-2 Cancer Stem Cells (3D) | This compound | 57.37 ± 1.34 µg/mL | [1] | |
| Insulinotropic | Insulin Secretion from INS-1 cells | Cinchonain Ib | Significant increase |
Note: The lack of directly comparable IC50 values for many of the bioactivities highlights a gap in the current research and underscores the need for future head-to-head studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound and Cinchonain Ib) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
-
Enzyme and Substrate Preparation: A solution of lipoxygenase (e.g., soybean lipoxygenase) and its substrate (e.g., linoleic acid) are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme solution for a short period before the addition of the substrate to initiate the reaction.
-
Absorbance Measurement: The formation of the product, hydroperoxylinoleic acid, is monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time using a spectrophotometer.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assay
This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured and then pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Cell Lysis and Nuclear Extraction: After stimulation, the cells are lysed, and the nuclear and cytoplasmic fractions are separated.
-
Western Blot Analysis: The levels of key proteins in the NF-κB pathway (e.g., p65, IκBα) in the nuclear and cytoplasmic fractions are analyzed by Western blotting using specific antibodies. Inhibition of NF-κB activation is observed as a decrease in the nuclear translocation of the p65 subunit.
-
Reporter Gene Assay (Alternative): Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The inhibitory effect of the compound is measured by the reduction in reporter gene activity.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of NF-κB activation is determined.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The following diagram illustrates the simplified NF-κB signaling pathway, a key target for anti-inflammatory drug development.
Experimental Workflow for DPPH Radical Scavenging Assay
The following diagram outlines the general workflow for determining the antioxidant activity of a compound using the DPPH assay.
Conclusion
The available data suggests that both this compound and Cinchonain Ib possess noteworthy biological activities. This compound has demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anti-cancer agent. Cinchonain Ib has shown promise in the context of metabolic diseases due to its insulin-secreting properties. However, a direct and comprehensive comparison of their bioactivities is currently hampered by the lack of standardized, head-to-head experimental data. Future research should focus on performing direct comparative studies of these two flavonolignans across a range of biological assays to better elucidate their relative potency and therapeutic potential. Such studies will be invaluable for guiding future drug discovery and development efforts.
References
Validating the Anticancer Mechanism of Cinchonain Ia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinchonain Ia, a flavonoid isolated from the bark of Cinchona species, has emerged as a compound of interest in anticancer research. This guide provides an objective comparison of its performance with established anticancer agents, supported by available experimental data. Due to the limited research on the specific molecular mechanisms of this compound, this guide also draws potential parallels with the more extensively studied related alkaloid, Cinchonine, and highlights areas requiring further investigation.
Performance Comparison: this compound vs. Standard Chemotherapeutics
Quantitative data on the anticancer activity of this compound is sparse. However, a study investigating its efficacy in a nanoliposomal formulation, both alone and in combination with L-Asparaginase, provides valuable insights into its cytotoxic potential against specific cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | NTERA-2 (human testicular cancer) | Stronger activity than on A549 cells[1] | [1] |
| A549 (human lung cancer) | Four-fold higher IC50 than on NTERA-2 cells[1] | [1] | |
| L-Asparaginase | NTERA-2 | 10.3 mIU/mL[1] | [1] |
| A549 | Three-fold higher IC50 than on NTERA-2 cells[1] | [1] | |
| Doxorubicin | - | Mechanism: DNA intercalation, inhibition of topoisomerase II, generation of free radicals[2][3][4][5] | [2][3][4][5] |
| Cisplatin | - | Mechanism: Binds to DNA, forming crosslinks that inhibit DNA replication and induce apoptosis[6][7][8][9][10] | [6][7][8][9][10] |
Note: The IC50 values for this compound are presented qualitatively as the exact figures for the standalone compound were not detailed in the primary source. The study focused on the synergistic effects when combined with L-Asparaginase.[1]
Unraveling the Anticancer Mechanism of this compound
While direct evidence for the molecular mechanism of this compound is limited, the known activities of related Cinchona alkaloids, such as Cinchonine, may offer potential avenues for investigation.
Potential Mechanisms of Action (Inferred from related compounds):
-
Induction of Apoptosis: Cinchonine has been shown to promote apoptosis in various cancer cell lines by upregulating reactive oxygen species (ROS), and activating caspases 3 and 9.[11][12] It also affects the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[11][12]
-
Cell Cycle Arrest: Cinchonine can induce G0/G1 cell cycle arrest in leukemic cells.[13] This prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation.
-
Modulation of Signaling Pathways: Cinchonine has been observed to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[11][12]
The following diagram illustrates a potential, though unconfirmed, signaling pathway for this compound based on the mechanisms identified for Cinchonine.
Caption: Postulated anticancer mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating and building upon existing research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
The following diagram illustrates a general workflow for these experimental protocols.
Caption: Experimental workflow for validating anticancer mechanisms.
Conclusion and Future Directions
The available data suggests that this compound possesses cytotoxic activity against cancer cells. However, a significant knowledge gap exists regarding its specific molecular mechanisms of action. Future research should focus on:
-
Comprehensive in vitro studies: To determine the IC50 values of this compound across a wider range of cancer cell lines and to directly compare its efficacy with standard chemotherapeutic agents.
-
Detailed mechanistic studies: To elucidate the precise effects of this compound on apoptosis, cell cycle progression, and key cancer-related signaling pathways.
-
In vivo studies: To validate the in vitro findings and assess the therapeutic potential and safety profile of this compound in preclinical animal models.
By addressing these research questions, a clearer understanding of the anticancer potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of Cinchonain Ia and L-Asparaginase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination therapies that enhance efficacy while potentially mitigating side effects. This guide provides a comprehensive comparison of the anticancer effects of Cinchonain Ia and L-Asparaginase, both individually and in a synergistic combination, particularly when co-encapsulated in a nanoliposomal delivery system.
Executive Summary
Recent research has demonstrated a potent synergistic anticancer effect when this compound, a natural compound with anti-inflammatory properties, is combined with L-Asparaginase, an established chemotherapeutic agent. This synergy is particularly pronounced when the two are co-encapsulated in nanoliposomes, referred to as CALs.[1][2] Experimental data reveals that this combination significantly reduces the required therapeutic dose of L-Asparaginase, enhances cytotoxicity in cancer cells, and leads to superior tumor growth inhibition and survival rates in preclinical models compared to either agent alone.[1][2] The underlying mechanism of this synergy is hypothesized to involve a multi-pronged attack on cancer cell survival pathways, including nutrient deprivation by L-Asparaginase and apoptosis induction via modulation of key signaling pathways by this compound.
Comparative Performance Data
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound, L-Asparaginase, and their combination.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined in A549 (human lung carcinoma) and NTERA-2 (human testicular embryonal carcinoma) cell lines.
| Treatment | A549 IC50 | NTERA-2 IC50 |
| L-Asparaginase | >30 IU/mL | 10.3 mIU/mL |
| This compound | >100 µg/mL | 4.0 µg/mL |
| CALs (L-Asparaginase) | Not Reported | 46.0 mIU/mL |
| CALs (this compound) | Not Reported | 2.30 µg/mL |
Data sourced from Nguyen et al., 2023.[1]
Table 2: Synergistic Effect (Combination Index)
The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line/Model | Drug Ratio (ASNase:this compound) | Combination Index (CI) | Level of Synergy |
| A549 (2D Culture) | 1 IU : 12.5-100 µg | 0.71 - 0.81 | Moderate Synergy |
| NTERA-2 (2D Culture) | 1 IU : 25-100 µg | 0.57 - 0.76 | Synergy |
| NTERA-2 (2D Culture in CALs) | 1 IU : 50 µg | < 0.32 | Strong Synergy |
| NTERA-2 (3D Spheroid Model in CALs) | 1 IU : 50 µg | 0.44 | Synergy |
Data sourced from Nguyen et al., 2023.[1]
Table 3: In Vivo Antitumor Efficacy in LLC Tumor-Bearing Mice
A Lewis Lung Carcinoma (LLC) mouse model was used to evaluate in vivo efficacy.
| Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Control (Untreated) | 0 | 31.2 |
| This compound Liposomes | 16.24 | Not Reported |
| L-Asparaginase Liposomes | 27.21 | Not Reported |
| CALs (this compound + L-Asparaginase) | 62.49 | 100 |
Data sourced from Nguyen et al., 2023.[1][2]
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of the synergistic effects of this compound and L-Asparaginase.
Cell Culture
-
A549 Cells: Human lung carcinoma cells (A549) are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
NTERA-2 Cells: Human testicular embryonal carcinoma cells (NTERA-2 cl.D1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, L-Asparaginase, or their combination for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Mouse Model
-
Acquire immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ LLC cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., control, this compound liposomes, L-Asparaginase liposomes, CALs).
-
Administer treatments intravenously at predetermined doses and schedules (e.g., every other day for a total of seven injections).
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis. Survival rates are also monitored over the course of the experiment.
Signaling Pathways and Mechanisms of Action
The synergistic anticancer effect of this compound and L-Asparaginase is believed to result from their complementary mechanisms of action, targeting multiple cancer cell vulnerabilities.
L-Asparaginase: Mechanism of Action
L-Asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[3] Many cancer cells, particularly leukemic cells, have low levels of asparagine synthetase and are therefore dependent on extracellular asparagine for survival and proliferation.[3] Depletion of circulating asparagine by L-Asparaginase leads to inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[3][4] This can also lead to the downregulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[5][6]
Caption: L-Asparaginase mechanism of action.
This compound: Putative Mechanism of Action
This compound is a polyphenol with known anti-inflammatory and antioxidant activities.[1] While its precise anticancer mechanism is still under investigation, related compounds like Cinchonine have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key survival signaling pathways such as Akt and transforming growth factor-β-activated kinase 1 (TAK1). This compound's anti-inflammatory properties, including the inhibition of interleukin-1β, may also contribute to its anticancer effects by altering the tumor microenvironment.[1]
Caption: Putative mechanism of this compound.
Proposed Synergistic Mechanism
The enhanced anticancer activity of the this compound and L-Asparaginase combination likely stems from a dual assault on cancer cell viability. L-Asparaginase-induced metabolic stress and inhibition of protein synthesis may sensitize cancer cells to the pro-apoptotic effects of this compound. Both agents may converge on inhibiting the PI3K/Akt pathway, leading to a more profound shutdown of this critical survival pathway. Furthermore, by modulating the inflammatory microenvironment, this compound may create conditions that are less favorable for cancer cell growth and more conducive to the cytotoxic effects of L-Asparaginase.
Caption: Proposed synergistic mechanism.
Conclusion
The co-encapsulation of this compound and L-Asparaginase in a nanoliposomal formulation presents a promising strategy for enhancing anticancer efficacy. The synergistic interaction observed in preclinical studies suggests the potential for improved therapeutic outcomes, including lower effective doses of L-Asparaginase and circumvention of resistance mechanisms. Further investigation into the precise molecular pathways underlying this synergy is warranted to optimize this combination therapy for clinical applications. This approach exemplifies the potential of combining natural compounds with established chemotherapeutics to develop more effective and safer cancer treatments.
References
- 1. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Asparaginase synergizes with etoposide via the PI3K/Akt/mTOR pathway in Epstein-Barr virus-positive Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN/PI3K/Akt pathway alters sensitivity of T-cell acute lymphoblastic leukemia to L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cinchonain Ia Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern biophysical techniques to confirm the cellular target engagement of Cinchonain Ia, a natural compound with reported anti-inflammatory, anti-Alzheimer's, and anticancer activities. Given that the direct molecular targets of this compound are not yet fully elucidated, this guide focuses on validating its engagement with putative targets implicated in its observed biological effects. We compare three state-of-the-art methodologies: Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Chemoproteomics.
Putative Cellular Targets of this compound
Based on existing literature, this compound is known to inhibit interleukin-1β (IL-1β) production and amyloid-beta (Aβ) aggregation.[1] This suggests potential interactions with proteins involved in these pathways.
-
Inflammatory Pathway: A likely target is the NLRP3 inflammasome complex . Many natural compounds are known to inhibit this complex, thereby reducing IL-1β production.[2][3][4][5][6]
-
Alzheimer's Disease Pathway: this compound may directly interact with amyloid-beta peptides to prevent their aggregation, a key pathological event in Alzheimer's disease.[7][8][9][10][11]
Comparison of Target Engagement Methodologies
The following table summarizes and compares three leading methods for confirming target engagement in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Chemoproteomics |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Affinity-based or activity-based probes to enrich and identify binding partners from the entire proteome. |
| Labeling Requirement | Label-free for the compound. | Requires genetic fusion of the target protein with NanoLuc® luciferase and a specific fluorescent tracer. | Requires a modified version of the compound (probe) with a reactive group or affinity tag. |
| Throughput | Moderate to high, adaptable to microplate format.[12] | High, suitable for screening.[13][14][15] | Low to moderate, depending on the workflow. |
| Data Output | Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprinting (ITDRF) for target engagement and affinity estimation. | BRET ratio changes to determine target occupancy, compound affinity, and residence time in live cells.[16] | Identification and quantification of interacting proteins, including off-targets. |
| Cellular Context | Intact cells, cell lysates, and tissues.[17] | Live cells. | Live cells or cell lysates. |
| Confirmation of Direct Binding | Strong evidence of direct binding. | Strong evidence of direct binding at a specific site. | Provides direct evidence of interaction and can identify the binding site. |
| Advantages | Label-free, applicable to native proteins. | Real-time measurements in live cells, high sensitivity. | Unbiased, proteome-wide target identification, discovers novel targets and off-targets.[18][19] |
| Disadvantages | Not all proteins exhibit a thermal shift upon ligand binding.[16] | Requires genetic engineering of cells and development of a specific tracer. | Probe synthesis can be challenging and may alter the compound's activity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized workflow for performing a CETSA experiment to test the engagement of this compound with a putative target, for example, NLRP3.
a. Cell Culture and Treatment:
- Culture appropriate cells (e.g., macrophages for NLRP3) to 80-90% confluency.
- Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
b. Heat Challenge:
- Harvest and wash the cells, then resuspend in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
c. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
- Collect the supernatant and determine the protein concentration.
d. Target Protein Detection:
- Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein (e.g., anti-NLRP3).
- Quantify the band intensities to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[20][21]
NanoBRET® Target Engagement Assay
This protocol outlines the steps for a NanoBRET assay to quantify the interaction of this compound with a target protein, such as a component of the secretase enzymes involved in Aβ production.
a. Cell Preparation:
- Co-transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a suitable fluorescent tracer.
- Culture the cells for 24-48 hours to allow for protein expression.
b. Assay Setup:
- Harvest and resuspend the cells in Opti-MEM.
- Add the cell suspension to a white, 384-well plate.
- Add the NanoBRET® tracer at its EC50 concentration.
- Add this compound at various concentrations.
c. BRET Measurement:
- Add the NanoBRET® substrate and the extracellular NanoLuc® inhibitor.
- Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a plate reader.[22]
- Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and target engagement.
Chemoproteomics
This protocol describes a general workflow for an affinity-based chemoproteomics experiment to identify the cellular targets of this compound.
a. Probe Synthesis:
- Synthesize a this compound analog (probe) that incorporates a reactive group (e.g., an alkyne) for click chemistry and a photo-activatable crosslinker. The modification should be at a position that is not critical for its biological activity.
b. Cellular Labeling and Crosslinking:
- Treat live cells with the this compound probe for a specific duration.
- Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
c. Click Chemistry and Enrichment:
- Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne group on the probe.
- Enrich the biotin-tagged protein complexes using streptavidin-coated beads.
d. Protein Identification:
- Elute the bound proteins from the beads.
- Digest the proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
- Identify the proteins that are specifically enriched in the this compound probe-treated samples compared to controls. These are the candidate targets.
Mandatory Visualizations
References
- 1. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis [frontiersin.org]
- 4. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 8. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 9. Inhibition of amyloid-β aggregation in Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. CETSA [cetsa.org]
- 18. dalriadatx.com [dalriadatx.com]
- 19. EU-OPENSCREEN: Chemoproteomics/ Spatial MS-Based Omics [eu-openscreen.eu]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eubopen.org [eubopen.org]
Cinchonain Ia: A Comparative Analysis of In Vivo and In Vitro Efficacy
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of Cinchonain Ia, presenting available experimental data, detailed protocols, and insights into its mechanism of action.
This compound, a flavonoid, has demonstrated potential as an anti-cancer agent. This guide provides a comparative overview of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, based on currently available scientific literature. While direct comparative studies are limited, this document synthesizes the existing data to offer a comprehensive understanding for research and development purposes.
Quantitative Data Summary
The available quantitative data on the efficacy of this compound as a standalone agent is presented below. It is important to note that the in vivo and in vitro data are not from the same study, highlighting a gap in the current research landscape.
Table 1: In Vivo Efficacy of this compound Liposomes
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Source |
| Lewis Lung Carcinoma Mouse Model | Lung Cancer | This compound Liposomes | 5 mg/kg | 16.24% | [1] |
Table 2: In Vitro Efficacy of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
| A549 | Lung Cancer | Data Not Available | - |
| MCF-7 | Breast Cancer | Data Not Available | - |
| HepG2 | Liver Cancer | Data Not Available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for the key in vivo and in vitro experiments.
In Vivo Xenograft Model Protocol
This protocol outlines the methodology used in a study that evaluated the in vivo efficacy of this compound liposomes.
1. Animal Model:
-
Lewis lung carcinoma (LLC) tumor-induced mouse model.
2. Cell Culture and Tumor Induction:
-
LLC cells are cultured under standard conditions.
-
A suspension of LLC cells is injected subcutaneously into the flank of the mice to induce tumor growth.
3. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound liposomes at a dosage of 5 mg/kg body weight.
-
The control group receives a vehicle control (e.g., saline or empty liposomes).
-
Injections are administered at regular intervals (e.g., every other day) for a specified duration.
4. Tumor Measurement and Data Analysis:
-
Tumor volume is measured periodically (e.g., every two days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as: [ (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100% ].
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Cancer cells of interest (e.g., A549, MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are prepared in cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with the solvent) and a negative control (medium only) are also included.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Mandatory Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound remains to be fully elucidated, research on the related compound, Cinchonine, suggests a potential mechanism involving the induction of apoptosis through the Endoplasmic Reticulum (ER) stress pathway. This pathway is a cellular stress response that, when prolonged or severe, can trigger programmed cell death.
Caption: Hypothesized ER stress-mediated apoptotic pathway of this compound.
General Workflow for In Vivo Xenograft Studies
The following diagram illustrates the typical workflow for assessing the efficacy of an anti-cancer compound in a xenograft mouse model.
Caption: General experimental workflow for an in vivo xenograft study.
References
A Comparative Guide to the Quantification of Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key analytical methods for the quantification of Cinchonain Ia, a bioactive compound found in the bark of Trichilia catigua. This compound has garnered significant interest for its potential anti-inflammatory and antitumor properties.[1] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and further pharmacological research. This document details High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into their respective protocols and performance characteristics.
Method Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for a validated HPLC-UV method for the closely related Cinchonain Ib and a representative LC-MS/MS method for similar analytes.
| Parameter | HPLC-UV for Cinchonain Ib[1] | Representative LC-MS/MS |
| Instrumentation | HPLC with UV-Vis Detector | UPLC or HPLC with Triple Quadrupole Mass Spectrometer |
| Linearity Range | 4.75 - 57.0 µg/mL | Typically in the ng/mL to low µg/mL range |
| Correlation Coefficient (r²) | 0.9944 | > 0.99 |
| Limit of Detection (LOD) | 3.75 µg/mL | Sub-ng/mL to low ng/mL |
| Limit of Quantification (LOQ) | 4.75 µg/mL | ng/mL range |
| Intra-assay Precision (%RSD) | < 2% | < 15% |
| Inter-assay Precision (%RSD) | < 2% | < 15% |
| Accuracy | 90.8% to 108.6% | Typically 85% to 115% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Cinchonain Ib
This method, validated for the quantification of Cinchonain Ib in Trichilia catigua bark and phytopharmaceuticals, provides a robust and accessible approach for quality control.[1]
a) Sample Preparation (Solid-Phase Extraction)
-
Dissolve 30 mg of the lyophilized hydroalcoholic standard extract in 1 mL of a water:methanol (8:2, v/v) solution.
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
Evaporate the combined methanol fraction under vacuum.
-
For analysis, reconstitute the residue in the mobile phase.
b) Chromatographic Conditions
-
HPLC System: A gradient Shimadzu HPLC system with two LC-10AD pumps, a SUS mixer, an SIL-10A auto-injector, and a SPD-10D UV-Vis detector.
-
Column: Phenyl-hexyl column.
-
Mobile Phase: A mixture of acetonitrile/methanol/tetrahydrofuran (45.5:33.5:21, v/v) as the organic modifier in water (buffered with 0.1% acetic acid and 0.05% triethylamine) in a proportion of 70.2:29.8 (v/v).
-
Flow Rate: 2.8 mL/min for semi-preparative purification.
-
Detection: UV at 280 nm.
c) Validation Parameters
-
Linearity: Established in the range of 4.75 to 57.0 µg/mL.
-
Precision: Intra- and inter-assay precision were found to have a coefficient of variation of less than 2%.
-
Accuracy: Ranged from 90.8% to 108.6%.
-
Limits of Detection and Quantification: The LOD was determined to be 3.75 µg/mL, and the LOQ was 4.75 µg/mL.
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
a) Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard.
-
Perform a one-step liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the initial mobile phase for injection.
b) Chromatographic and Mass Spectrometric Conditions
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 column (e.g., Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
c) Expected Validation Parameters
-
Linearity: Typically achieved in the low ng/mL to µg/mL range with a correlation coefficient > 0.99.
-
Precision: Intra- and inter-day assay variability is generally expected to be less than 15%.
-
Accuracy: Recoveries are typically within 85-115%.
-
Limits of Detection and Quantification: Expected to be in the sub-ng/mL to low ng/mL range, offering significantly higher sensitivity than HPLC-UV.
Signaling Pathway and Experimental Workflow
This compound is reported to possess anti-inflammatory properties. While its precise mechanism is still under investigation, evidence from related Cinchona alkaloids suggests that it may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a key regulator of the inflammatory response. Inhibition of IκB kinase (IKK) prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
The following diagram illustrates a general experimental workflow for the quantification of this compound from a plant matrix, applicable to both HPLC-UV and LC-MS/MS methods with variations in the final analytical step.
Caption: A generalized workflow for quantifying this compound.
References
Cinchonain Ia: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cells
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of Cinchonain Ia on cancerous versus non-cancerous cells, supported by available experimental data. To date, research has primarily focused on the anti-cancer properties of this compound, with limited information on its effects on non-cancerous cell lines.
Executive Summary
This compound, a flavonoid, has demonstrated cytotoxic effects against various cancer cell lines. This has led to investigations into its potential as an anti-cancer agent. This guide synthesizes the available quantitative data on its efficacy in cancer cells and explores its potential mechanism of action. A significant gap in the current body of research is the lack of direct comparative studies on the effects of this compound on non-cancerous cells. The information presented herein is based on studies of cancerous cell lines and inferred mechanisms from its known anti-inflammatory properties.
Data Presentation: Cytotoxicity of this compound on Cancerous Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic potency. A lower IC50 value indicates a higher cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| NTERA-2 | Embryonal Carcinoma | Not explicitly stated, but noted to be four-fold lower than for A549 cells. | [1] |
| A549 | Lung Carcinoma | Not explicitly stated, but noted to be four-fold higher than for NTERA-2 cells. | [1] |
Note: The available literature did not provide specific IC50 values for this compound alone but compared its efficacy between the two cancerous cell lines.
Experimental Protocols
The methodologies outlined below are based on standard techniques used in the cited studies for assessing the effects of chemical compounds on cell viability and proliferation.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as NTERA-2 (embryonal carcinoma) and A549 (lung carcinoma), are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The cells are then treated with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound.
-
Incubation: The plates are incubated for the desired treatment period.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Proposed Signaling Pathway and Mechanism of Action
While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, its known anti-inflammatory properties provide clues to its potential mechanism of action. This compound has been reported to exhibit anti-inflammatory activity by inhibiting interleukin-1β (IL-1β). IL-1β is a potent pro-inflammatory cytokine that can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation.
Based on this, a proposed mechanism is that this compound may exert its anti-cancer effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow for comparing this compound's effects.
Conclusion and Future Directions
The available data suggest that this compound exhibits cytotoxic effects against cancer cells, with varying potency across different cell lines. The proposed mechanism involving the inhibition of the NF-κB signaling pathway provides a plausible explanation for its anti-cancer and anti-inflammatory activities. However, the lack of data on its effects on non-cancerous cells is a significant limitation in assessing its therapeutic potential and selectivity.
Future research should prioritize:
-
Comparative Cytotoxicity Studies: Directly comparing the cytotoxic effects of this compound on a panel of cancerous and corresponding non-cancerous cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both cancerous and non-cancerous cells.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
A comprehensive understanding of the differential effects of this compound on cancerous and non-cancerous cells is essential for its further development as a potential therapeutic agent.
References
Cinchonain Ia: A Comparative Analysis of Its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Cinchonain Ia, a flavonoid found in the bark of Cinchona species, has garnered attention for its potential bioactive properties, including its antioxidant capacity. This guide provides a comparative analysis of this compound's antioxidant efficacy against other well-established antioxidants: Vitamin C, Resveratrol, and the Vitamin E analog, Trolox. The information is compiled from various scientific sources to aid in research and development.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies of purified this compound against other antioxidants across a wide range of assays are limited. The following table summarizes available data from different studies to provide a relative understanding of their antioxidant potential. It is crucial to note that IC50 values are method- and laboratory-dependent, and a direct comparison from different sources should be interpreted with caution.
| Antioxidant | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | FRAP (Ferric Reducing Antioxidant Power) | ORAC (Oxygen Radical Absorbance Capacity) |
| This compound | 2.3–9.4 µM[1] | Data not available | Data not available | Data not available |
| Ascorbic Acid (Vitamin C) | ~25 µg/mL (~142 µM) | ~48.7 µg/mL (~276 µM)[2] | Often used as a standard | Data varies |
| Resveratrol | ~25 µM | ~13.44 µg/mL (~59 µM) | Data varies | Data varies |
| Trolox (Vitamin E analog) | ~50 µM | Used as a standard | Used as a standard | Used as a standard |
Note: The provided IC50 values for Ascorbic Acid and Resveratrol are representative values from selected studies and may vary. Trolox is often used as a standard for comparison in ABTS, FRAP, and ORAC assays, and its absolute values are assay-dependent.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the standard protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Protocol Outline:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction mixture: Different concentrations of the antioxidant compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol Outline:
-
Generation of ABTS•+: ABTS is reacted with potassium persulfate to produce the blue/green ABTS radical cation. This solution is then diluted to a specific absorbance.
-
Reaction: Various concentrations of the antioxidant are added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol Outline:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Reaction: The antioxidant sample is added to the FRAP reagent.
-
Measurement: The absorbance of the blue-colored product is measured at a specific wavelength (around 593 nm) after a defined incubation period.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol Outline:
-
Reaction mixture: The antioxidant, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH) are mixed.
-
Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a standard, usually Trolox, and the results are expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol Outline:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a microplate.
-
Loading with Probe: The cells are incubated with a solution containing a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: The cells are then treated with the antioxidant compound.
-
Induction of Oxidative Stress: A radical generator, such as AAPH, is added to the cells to induce oxidative stress.
-
Measurement: The fluorescence intensity is measured over time. The antioxidant capacity is determined by the ability of the compound to inhibit the fluorescence increase caused by the oxidation of the probe.
-
Calculation: The results are often expressed as quercetin equivalents.
Signaling Pathways and Antioxidant Mechanisms
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nrf2 and MAPK signaling pathways are two critical pathways involved in the cellular response to oxidative stress. While the specific effects of this compound on these pathways have not been extensively studied, the following diagrams illustrate the general roles of these pathways in the antioxidant response.
Caption: Nrf2 Signaling Pathway in Antioxidant Response.
Caption: MAPK Signaling Pathway and Oxidative Stress.
Conclusion
This compound demonstrates potent antioxidant activity, particularly in scavenging DPPH radicals. However, a comprehensive understanding of its efficacy in comparison to other well-known antioxidants is limited by the lack of direct comparative studies across a range of antioxidant assays. Furthermore, its specific mechanisms of action at the cellular level, including its interaction with key signaling pathways like Nrf2 and MAPK, remain to be fully elucidated. Further research is warranted to fully characterize the antioxidant profile of this compound and its potential applications in drug development and as a health-promoting agent.
References
Safety Operating Guide
Navigating the Disposal of Cinchonain Ia: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Cinchonain Ia, a flavonoid compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, isolate the area and clean it up using appropriate absorbent materials. The contaminated materials must also be disposed of as hazardous waste.
Disposal Protocol for this compound
Given the absence of specific disposal directives for this compound, it must be managed as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of this compound in the regular trash or down the drain.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name, "this compound".[1][3] Abbreviations or chemical formulas should not be used.[1]
-
Include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator.[1]
-
-
Container Selection and Management:
-
Use a container that is compatible with this compound and is in good condition, with no leaks or cracks.[3] Plastic containers are often preferred over glass when chemically compatible.[1]
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the waste container in a designated, secondary containment area to prevent the spread of potential spills.
-
-
Segregation of Waste:
-
Store the this compound waste separately from other incompatible waste streams to prevent accidental chemical reactions.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with a complete list of the chemical waste to be collected.
-
Quantitative Data for Chemical Waste Disposal
Specific quantitative disposal parameters for this compound are not available. The following table provides general guidelines for the disposal of laboratory chemical waste.
| Parameter | Guideline | Citation |
| pH Range for Neutralization | For dilute aqueous acidic or basic waste, neutralization to a pH between 5.5 and 10.5 may be permissible for drain disposal with prior EHS approval. However, this is not recommended for this compound without specific data. | [2] |
| Maximum Container Size | Generally, laboratories should not accumulate more than 55 gallons of hazardous waste. For acutely hazardous waste, the limit is often one quart. | [4] |
| Empty Container Rinsing | Containers that held toxic chemicals should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. | [3] |
Visual Guidance: Disposal and Safety Workflows
To further clarify the procedures, the following diagrams illustrate the disposal workflow and the decision-making process for safe handling.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Caption: Decision-making process for the safe handling of this compound.
References
Essential Safety and Operational Guide for Handling Cinchonain Ia
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cinchonain Ia. As a compound with limited specific safety data, a cautious approach is paramount. The following procedures are based on general best practices for handling chemicals of unknown toxicity and information on related compounds.
I. Understanding the Compound
This compound is a flavonoid and polyketide, a bioactive compound found in the bark of plants such as Trichilia catigua (catuaba). While extracts of this plant are used in traditional medicine and are considered generally safe for consumption, information on the handling of isolated this compound in a laboratory setting is scarce.[1][2] Therefore, it should be handled with care, assuming potential hazards until more specific data becomes available.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the compound. |
| Face shield | Recommended when handling larger quantities or if there is a significant risk of splashing. | |
| Skin Protection | Nitrile gloves | Should be worn at all times. Check for tears or punctures before use. Dispose of gloves immediately after handling the compound. |
| Laboratory coat | A standard lab coat is required to protect skin and clothing. | |
| Chemical-resistant apron | Recommended when working with significant quantities of this compound in solution to protect against spills. | |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of airborne particles. Work in a well-ventilated area, preferably a fume hood. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit appropriate for handling solid and liquid spills readily available.
2. Handling the Compound:
-
Avoid Inhalation: Handle the solid form of this compound in a fume hood to prevent the generation and inhalation of dust.
-
Prevent Contact: Wear the appropriate PPE at all times to avoid skin and eye contact.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. Spill Response:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, disposable lab coats, and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of this compound waste as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
V. Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
